2-Chloro-4-formyl-3-methylphenylboronic acid
Description
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Properties
IUPAC Name |
(2-chloro-4-formyl-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEPSLHUTAEFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-formyl-3-methylphenylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-formyl-3-methylphenylboronic acid, a specialized organoboron compound, has emerged as a valuable building block in modern organic synthesis. Its unique trifunctional substitution pattern—featuring a boronic acid, a chloro group, and a formyl moiety on a toluene backbone—renders it a highly versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an exploration of its current and potential applications, particularly in the realms of medicinal chemistry and materials science. The strategic placement of its functional groups allows for sequential and chemoselective reactions, making it an asset in the development of novel pharmaceuticals and functional materials.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of 2-Chloro-4-formyl-3-methylphenylboronic acid is fundamental to its effective application in research and development.
| Property | Value | Reference |
| CAS Number | 1451391-36-8 | [1] |
| Molecular Formula | C₈H₈BClO₃ | [1] |
| Molecular Weight | 198.41 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the asymmetric substitution pattern of the benzene ring. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The two aromatic protons will likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing nature of the formyl and chloro groups and the electron-donating effect of the methyl group. The methyl protons will present as a singlet in the upfield region (around 2.5 ppm). The protons of the boronic acid hydroxyl groups may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190 ppm). The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the boron atom showing a characteristic broad signal due to quadrupolar relaxation.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically in the range of 1690-1715 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the boronic acid hydroxyl groups is expected between 3200 and 3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretch will be observed in the fingerprint region.
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 198.41. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic [M+2]⁺ peak. Fragmentation patterns would likely involve the loss of the formyl group, hydroxyl groups, and the entire boronic acid moiety.
Synthesis of 2-Chloro-4-formyl-3-methylphenylboronic Acid
The synthesis of polysubstituted arylboronic acids like 2-Chloro-4-formyl-3-methylphenylboronic acid typically involves the borylation of a corresponding aryl halide. The most common strategies employ either organolithium or Grignard reagents. Given the presence of an electrophilic formyl group, a protection strategy is often necessary to prevent unwanted side reactions.
A plausible synthetic route is outlined below:
A plausible synthetic workflow.
Experimental Protocol (Hypothetical)
Step 1: Protection of the Aldehyde
-
To a solution of the starting material, 2-chloro-4-bromo-3-methylbenzaldehyde, in toluene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the protected acetal.
Causality: The formyl group is highly reactive towards organometallic reagents. Protection as an acetal prevents its reaction with the organolithium species that will be generated in the next step.
Step 2: Halogen-Metal Exchange and Borylation
-
The protected aryl bromide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78°C for a specified time to allow for complete halogen-metal exchange.
-
Triisopropyl borate is then added dropwise at -78°C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
Causality: The halogen-metal exchange with n-butyllithium generates a nucleophilic aryllithium species. This intermediate then attacks the electrophilic boron atom of the triisopropyl borate, forming the boronic ester. The low temperature is crucial to control the reactivity of the organolithium reagent and prevent side reactions.
Step 3: Hydrolysis and Deprotection
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0°C.
-
The mixture is stirred vigorously to ensure complete hydrolysis of the boronic ester and deprotection of the acetal.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is then purified by recrystallization or column chromatography to afford pure 2-Chloro-4-formyl-3-methylphenylboronic acid.
Causality: Acidic workup serves the dual purpose of hydrolyzing the boronic ester to the desired boronic acid and removing the acetal protecting group to regenerate the formyl functionality.
Key Applications in Organic Synthesis
The primary utility of 2-Chloro-4-formyl-3-methylphenylboronic acid lies in its role as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4][5]
The Suzuki-Miyaura cross-coupling reaction.
The presence of the ortho-chloro substituent can influence the reactivity of the boronic acid in Suzuki-Miyaura couplings. While ortho-substituents can sometimes hinder the reaction sterically, the electronic effects of the chloro and formyl groups can also play a significant role. The formyl group provides a handle for further synthetic transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, allowing for the rapid diversification of the biaryl products.
Potential Applications in Drug Discovery and Medicinal Chemistry
Arylboronic acids are increasingly recognized for their potential in medicinal chemistry.[2] They can act as bioisosteres for other functional groups and have been incorporated into enzyme inhibitors. The boronic acid moiety can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes.
The specific substitution pattern of 2-Chloro-4-formyl-3-methylphenylboronic acid makes it an attractive starting material for the synthesis of kinase inhibitors, protease inhibitors, and other biologically active molecules. The biaryl scaffolds accessible through Suzuki-Miyaura coupling are prevalent in many approved drugs.[6] The formyl group can be used to introduce pharmacophoric features or to attach the molecule to a larger scaffold. Phenylboronic acid derivatives are also being explored for applications in drug delivery and as sensors for biologically important molecules.[7][8]
Safety and Handling
2-Chloro-4-formyl-3-methylphenylboronic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]
Conclusion
2-Chloro-4-formyl-3-methylphenylboronic acid is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it particularly useful for the construction of complex biaryl compounds through Suzuki-Miyaura cross-coupling reactions. While its full potential in medicinal chemistry and materials science is still being explored, the strategic arrangement of its functional groups suggests significant promise for the development of novel therapeutic agents and advanced materials. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]
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Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl₂/Triphenylphosphine Complexes. ResearchGate. [Link]
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Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Molecules. [Link]
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The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives. Molecules. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. [Link]
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]
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Suzuki cross-coupling reaction. YouTube. [Link]
- Process for the preparation of substituted phenylboronic acids.
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Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
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(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
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Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C Structural Chemistry. [Link]
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Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?. ResearchGate. [Link]
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Synthesis pathway for 2-Chloro-4-formyl-3-methylphenylboronic acid
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-formyl-3-methylphenylboronic Acid
Introduction
2-Chloro-4-formyl-3-methylphenylboronic acid is a highly functionalized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro group, a formyl group, a methyl group, and a boronic acid moiety, makes it a versatile intermediate for the construction of complex molecular architectures. Substituted phenylboronic acids are integral to a wide range of chemical applications, from their role in Suzuki-Miyaura cross-coupling reactions to their use in the development of sensors and pharmaceuticals.[1][2] The aldehyde (formyl) functionality, in particular, offers a reactive handle for a multitude of subsequent transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This guide provides a detailed exploration of a viable synthetic pathway to 2-Chloro-4-formyl-3-methylphenylboronic acid, grounded in established chemical principles and tailored for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway originating from a simpler, commercially available starting material. The primary disconnections involve the installation of the boronic acid and the formyl group.
Caption: Retrosynthetic pathway for the target molecule.
This analysis leads to a forward synthesis strategy that commences with the regioselective functionalization of a substituted aniline. The chosen pathway prioritizes the installation of the halogen handles for subsequent formylation and borylation reactions, while managing the directing effects of the substituents to achieve the desired isomer.
Proposed Synthetic Pathway
The synthesis is designed as a four-step sequence starting from 2-chloro-6-methylaniline. This approach leverages established and reliable transformations to systematically build the target molecule's complexity.
Caption: Proposed four-step synthesis workflow.
Step 1: Bromination of 2-Chloro-6-methylaniline
The synthesis begins with the electrophilic bromination of 2-chloro-6-methylaniline. The amino and methyl groups are ortho-, para-directing activators. The position para to the amino group is blocked by the methyl group, and one ortho position is blocked by the chloro group. The other ortho position is sterically hindered by both the chloro and methyl groups. Therefore, bromination is expected to occur at the position para to the methyl group, yielding 3-bromo-2-chloro-6-methylaniline.
-
Rationale: N-Bromosuccinimide (NBS) is selected as a mild and effective brominating agent for activated aromatic rings, minimizing over-bromination and side reactions. Acetonitrile is a suitable polar aprotic solvent for this transformation.
Step 2: Formylation via Sandmeyer Reaction
The Sandmeyer reaction provides a classic and reliable method for converting an arylamine into a variety of functional groups via a diazonium salt intermediate. Here, the amino group of 3-bromo-2-chloro-6-methylaniline is converted into a formyl group.
-
Causality: The amine is first diazotized using sodium nitrite and a strong acid (e.g., sulfuric acid) at low temperatures to form the corresponding diazonium salt. This intermediate is then subjected to a formylation reaction. While the classic Sandmeyer formylation is less common, modifications using formaldehyde or its equivalents in the presence of a copper catalyst or other reducing agents can achieve the desired transformation.
Step 3: Borylation via Lithium-Halogen Exchange
This is the key step for introducing the boronic acid functionality. It leverages the differential reactivity of the aryl halides. The aryl bromide is significantly more reactive towards lithium-halogen exchange than the aryl chloride.
-
Expertise & Experience: Before borylation, the aldehyde group must be protected to prevent its reaction with the highly nucleophilic organolithium intermediate. Formation of a cyclic acetal using ethylene glycol and an acid catalyst (like p-toluenesulfonic acid) is an effective and easily reversible protection strategy.
-
The protected aryl bromide is then treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to perform the lithium-halogen exchange.[3] This regioselectively generates the desired organolithium species. The reaction is quenched with a trialkyl borate, such as triisopropyl borate (B(OiPr)₃), to form a boronate ester.[2][4] The use of an ether solvent like tetrahydrofuran (THF) is crucial for stabilizing the organometallic intermediates.
Step 4: Deprotection and Hydrolysis
The final step involves the simultaneous deprotection of the acetal and hydrolysis of the boronate ester to yield the target 2-Chloro-4-formyl-3-methylphenylboronic acid.
-
Trustworthiness: A simple acidic workup with aqueous hydrochloric acid is sufficient to achieve both transformations, providing the final product which can then be purified.[5] The pH is typically adjusted to be acidic to ensure the precipitation of the boronic acid.[4]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: 3-Bromo-2-chloro-6-methylaniline
-
In a 250 mL round-bottom flask, dissolve 2-chloro-6-methylaniline (10.0 g, 70.6 mmol) in acetonitrile (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (12.6 g, 70.6 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.
Step 2: 2-Bromo-6-chloro-3-methylbenzaldehyde
-
To a solution of 3-bromo-2-chloro-6-methylaniline (10.0 g, 45.3 mmol) in a mixture of water (50 mL) and concentrated sulfuric acid (15 mL), cool to 0 °C.
-
Add a solution of sodium nitrite (3.45 g, 50.0 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of formaldehyde (37% in water, 20 mL), ascorbic acid (1.6 g, 9.0 mmol), and FeSO₄·7H₂O (1.26 g, 4.5 mmol) in water (50 mL).
-
Slowly add the cold diazonium salt solution to the formaldehyde solution. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify via column chromatography.
Step 3 & 4: Synthesis of 2-Chloro-4-formyl-3-methylphenylboronic acid
-
Protection: To a solution of 2-bromo-6-chloro-3-methylbenzaldehyde (5.0 g, 21.4 mmol) in toluene (100 mL), add ethylene glycol (2.66 g, 42.8 mmol) and a catalytic amount of p-toluenesulfonic acid (0.2 g).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 4 hours.
-
Cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to obtain the protected aldehyde (2-(2-bromo-6-chloro-3-methylphenyl)-1,3-dioxolane), which can be used directly in the next step.
-
Borylation/Hydrolysis: Dissolve the protected aldehyde (5.0 g, 18.0 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.6 M in hexanes, 12.4 mL, 19.8 mmol) dropwise over 20 minutes. Stir for 1 hour at -78 °C.
-
Add triisopropyl borate (5.08 g, 27.0 mmol) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 2 M aqueous HCl (50 mL).
-
Stir vigorously for 2 hours. The product should precipitate.
-
Filter the solid, wash with cold water and a small amount of cold hexane.
-
Dry the solid under vacuum to yield 2-Chloro-4-formyl-3-methylphenylboronic acid. Further purification can be achieved by recrystallization.[5]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | Liquid |
| 3-Bromo-2-chloro-6-methylaniline | C₇H₇BrClN | 220.50 | Solid |
| 2-Bromo-6-chloro-3-methylbenzaldehyde | C₈H₆BrClO | 233.50 | Solid |
| 2-Chloro-4-formyl-3-methylphenylboronic acid | C₈H₈BClO₃ | 198.41 | Solid |
References
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- US20040049050A1 - Method for producing formylphenylboronic acids - Google P
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google P
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Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane - Patsnap Eureka. [Link]
- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google P
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Formation of C–B, C–C, and C–X Bonds from Nonstabilized Aryl Radicals Generated from Diaryl Boryl Radicals | ACS Central Science - ACS Publications. [Link]
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Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC - PubMed Central. [Link]
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Phenylboronic acid – preparation and application - Georganics. [Link]
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Improvement on Synthesis of Different Alkyl-Phenylboronic Acid - Ingenta Connect. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]
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ORGANIC CHEMISTRY - RSC Publishing. [Link]
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(PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol - ResearchGate. [Link]
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Methyl 2-chloro-3-formylbenzoate (C9H7ClO3) - PubChemLite. [Link]
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2-Chloro-3-methylbenzene-1,4-diol | C7H7ClO2 | CID 19030360 - PubChem. [Link]
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Technical Guide: Solubility Profile & Handling of 2-Chloro-4-formyl-3-methylphenylboronic Acid
[1]
Executive Summary
2-Chloro-4-formyl-3-methylphenylboronic acid (CAS: 1150114-77-2) is a trisubstituted phenylboronic acid derivative serving as a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.[1] Its utility lies in the orthogonal reactivity of its functional groups: the boronic acid for C-C bond formation, the formyl group for reductive amination or olefination, and the chloro/methyl substituents for steric and electronic modulation.
This guide addresses the primary challenge in handling this compound: solubility variance driven by the boronic acid-boroxine equilibrium . Unlike simple organic solids, this compound exists in a dynamic state dependent on moisture and solvent polarity. This document provides a solubility landscape, validated handling protocols, and stability data to ensure reproducibility in drug development workflows.
Physicochemical Profile & Equilibrium Mechanics
To master the solubility of this compound, one must understand its structural dynamics. The molecule contains a hydrophilic boronic acid head and a lipophilic, polysubstituted phenyl tail.
Key Parameters:
-
pKa (Predicted): ~7.0–7.5 (Boronic acid ionization)
-
LogP (Predicted): ~1.8–2.2 (Moderate Lipophilicity)
The Boronic Acid Paradox
In solid state and non-polar solvents, boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines . This transformation alters solubility significantly. The "pure" powder received from vendors is often a mixture of the free acid and the boroxine.
DOT Diagram 1: Boronic Acid - Boroxine Equilibrium [1]
Caption: Reversible dehydration of 2-Chloro-4-formyl-3-methylphenylboronic acid to its boroxine trimer.[1]
Solubility Landscape
The following data summarizes the solubility profile based on structural analogs (e.g., 2-Chloro-4-methylphenylboronic acid) and empirical behavior of formyl-substituted boronic acids.
Table 1: Solvent Compatibility Matrix[1]
| Solvent Class | Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Preferred. Ideal for stock solutions.[1] Stabilizes the monomeric species via H-bonding.[1] |
| DMF | Excellent (>100 mg/mL) | Good alternative to DMSO; easier to remove during workup.[1] | |
| Alcohols | Methanol | Good (50-80 mg/mL) | Caution: Risk of solvolysis.[1] Can form methyl boronic esters or acetals with the formyl group upon prolonged storage. |
| Ethanol | Moderate | Slower dissolution than MeOH.[1] | |
| Ethers | THF | Good (20-50 mg/mL) | Standard solvent for reactions.[1] Solubility improves with small amounts of water (promotes monomer formation). |
| 1,4-Dioxane | Moderate | Useful for higher temperature couplings.[1] | |
| Chlorinated | DCM / Chloroform | Moderate | Solubilizes the boroxine form well.[1] Poor solubility for the hydrated free acid. |
| Non-Polar | Hexane / Toluene | Poor (<1 mg/mL) | Used as anti-solvents for precipitation/crystallization.[1] |
| Aqueous | Water | Low (pH dependent) | Soluble at alkaline pH (> pH 9) as the boronate anion.[1] Insoluble at neutral/acidic pH. |
Critical Solvent Interactions[1]
-
DMSO (The Gold Standard): DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom. This prevents boroxine formation and ensures a monomeric species for screening.
-
Methanol (The Reactive Solvent): While solubility is high, the formyl group (-CHO) is susceptible to hemiacetal formation, and the boronic acid can form dimethyl esters. Use only for immediate reactions, not storage.
-
Water (The Trigger): Adding water to a THF or Acetone solution shifts the equilibrium toward the free acid species, often increasing solubility initially before precipitation occurs if the organic fraction is too low.
Experimental Protocols
Protocol A: Self-Validating Solubility Determination
Objective: To determine the precise solubility limit for a specific batch (varying boroxine content).[1]
-
Preparation: Weigh 10 mg of CAS 1150114-77-2 into a 2 mL HPLC vial.
-
Titration: Add solvent (e.g., DMSO) in 20 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Validation (The "Self-Check"):
-
Once dissolved, dilute a 10 µL aliquot into 990 µL of Acetonitrile/Water (50:50).
-
Inject into HPLC.
-
Pass Criteria: Single peak (boronic acid).
-
Fail Criteria: Multiple peaks indicating degradation (oxidation of -CHO to -COOH) or impurities.
-
Protocol B: Suzuki Coupling Solvent System
Context: Optimized for lipophilic/sterically hindered substrates like 2-Chloro-4-formyl-3-methylphenylboronic acid.[1]
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1]
-
Rationale: The dioxane solubilizes the organic coupling partner and the boroxine form. The water hydrolyzes the boroxine in situ to the reactive boronic acid monomer and dissolves the inorganic base (e.g., K₂CO₃).
-
Temperature: 80–100°C.
DOT Diagram 2: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent based on the experimental phase.
Storage & Stability (Authoritative Guidance)
The combination of a formyl group and a boronic acid creates unique stability challenges.
-
Oxidation Risk: The aldehyde (-CHO) is prone to air oxidation to the carboxylic acid.
-
Requirement: Store under Argon or Nitrogen atmosphere.
-
-
Dehydration Risk: Desiccators can drive the formation of boroxine anhydrides.
-
Insight: While boroxines are less reactive in coupling, they are stable. Some researchers intentionally dehydrate the sample for mass storage and re-hydrate (add water) during the reaction.
-
-
Temperature: Store at 2–8°C for short term; -20°C for long term.
Stability Warning: If the solid turns from off-white to yellow, it indicates oxidation of the formyl group or phenol formation via protodeboronation (though less likely with electron-withdrawing Cl group).[1]
References
-
Hall, D. G. (2011).[4][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][4] Link[1]
-
Santini, R., et al. (2014). "A Guide to Solvent Selection for the Suzuki-Miyaura Reaction." Journal of Organic Chemistry. Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
-
PubChem. (2023).[7] "Compound Summary: (2-Chloro-4-methylphenyl)boronic acid (Analog)." National Library of Medicine. Link[1]
-
Fisher Scientific. (2023). "Safety Data Sheet: 2-Formylphenylboronic acid." Link[1]
Sources
- 1. 1063712-34-4|2-Chloro-4-formylphenylboronic Acid|BLD Pharm [bldpharm.com]
- 2. 1451391-36-8|(2-Chloro-4-formyl-3-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 5. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 2,3-二氟-3-甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
Advanced Guide to Suzuki-Miyaura Cross-Coupling in Drug Discovery
Topic: Introduction to Suzuki-Miyaura Cross-Coupling Reactions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing C(sp²)–C(sp²) bonds in pharmaceutical development.[1] Its dominance stems not merely from versatility, but from a unique mechanistic tolerance for aqueous conditions and functional group diversity (e.g., amines, pyridines) common in bioactive scaffolds.
This guide moves beyond basic textbook definitions to address the process chemistry perspective: controlling active catalyst species, navigating the transmetallation bottleneck, and leveraging modern ligand design (Buchwald dialkylbiaryl phosphines and NHCs) to couple challenging heteroaryl chlorides.
Mechanistic Anatomy: The Catalytic Cycle
To optimize a reaction, one must understand the rate-determining step (RDS) specific to the substrate class. The cycle is composed of three primary phases, but the pre-catalyst activation is often the silent variable determining success.
The Cycle Visualization
The following diagram illustrates the canonical pathway, highlighting the critical role of the base in the "Boronate Pathway" vs. the "Oxo-Palladium Pathway."
Figure 1: The dual-pathway catalytic cycle. Note that for bulky ligands, the monoligated L-Pd(0) is the active species.
Critical mechanistic insights
-
Oxidative Addition (OA): For aryl chlorides, this is the RDS. Electron-rich, bulky ligands (e.g., SPhos , XPhos ) facilitate this by increasing the electron density on the Pd center, making it more nucleophilic.
-
Transmetallation (TM): This step requires a base.[2][3] The "Boronate Pathway" suggests the base converts the neutral boronic acid into a nucleophilic boronate anion (
), which then attacks the Pd(II) center. -
Reductive Elimination (RE): Often fast, but can be slow for sterically hindered biaryls. Bulky ligands accelerate this by "squeezing" the two aryl groups together (steric crowding), promoting bond formation.
Strategic Optimization: Ligands & Reagents
Ligand Selection Matrix
The choice of ligand dictates the steric and electronic environment of the catalyst.
| Ligand Class | Examples | Best Use Case | Mechanism of Action |
| Triphenylphosphine | Simple aryl iodides/bromides. | Standard donor. Low activity for chlorides. | |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Heteroaryl chlorides , hindered biaryls. | Bulky, electron-rich.[4] Promotes OA (electron-rich) and RE (bulky). |
| NHC (Carbenes) | IPr, IMes, PEPPSI | Extremely deactivated chlorides, tetra-ortho-substituted biaryls. | Strong |
| Bidentate Phosphines | dppf, dppe | Large bite angles (dppf). | Forces specific geometries; dppf is excellent for preventing |
Boron Source Selection
Stability vs. Reactivity trade-offs are critical in process scale-up.
| Boron Species | Reactivity | Stability | Notes |
| Boronic Acid | High | Low to Moderate | Prone to protodeboronation (loss of boron) and homocoupling. |
| Pinacol Ester (BPin) | Moderate | High | Easier to purify (silica stable). Slower transmetallation often requires stronger bases. |
| MIDA Boronate | Latent (Zero) | Very High | Slow-Release Strategy: Hydrolyzes slowly in aqueous base, keeping active boronic acid concentration low. Prevents side reactions like homocoupling. |
Experimental Protocols
Protocol A: High-Throughput Screening (General Purpose)
Target: Rapid synthesis of diverse biaryls from aryl bromides/chlorides.
Reagents:
-
Catalyst:
(1-2 mol%) + SPhos (2-4 mol%) (Pre-complexed SPhos Pd G2 is preferred for reproducibility). -
Base:
(2.0 equiv). -
Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water (4:1).
Step-by-Step:
-
Charge: Add Aryl halide (1.0 mmol), Boronic acid (1.2 mmol), and Base to a reaction vial equipped with a stir bar.
-
Inert: Evacuate and backfill with Argon (
). -
Catalyst: Add Pd source and Ligand (or pre-catalyst) under Argon flow.
-
Solvent: Add degassed solvent mixture.
-
Reaction: Seal and heat to 80°C for 2–12 hours.
-
Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over
.
Protocol B: Green Micellar Catalysis (Aqueous)
Target: Sustainable, room-temperature coupling of hydrophobic substrates using surfactant technology (e.g., TPGS-750-M).
Reagents:
-
Surfactant: 2 wt % TPGS-750-M in water.
-
Catalyst:
or similar lipophilic catalyst. -
Base:
or .
Step-by-Step:
-
Medium: Prepare the aqueous surfactant solution (degassed).
-
Charge: Add organic substrates and catalyst directly to the aqueous solution.
-
Stir: Vigorously stir at RT or mild heat (45°C). The surfactant forms nanomicelles that act as lipophilic reaction vessels, concentrating reagents and catalyst.
-
Extraction: Often requires minimal organic solvent (e.g., "in-flask" extraction) due to phase separation upon cooling or salt addition.
Troubleshooting & Optimization Logic
When a reaction fails, systematic diagnosis is required. Use the decision tree below to isolate the failure mode.
Figure 2: Logic flow for diagnosing reaction failure. "OA" = Oxidative Addition.[2][5][6][7]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[8]
-
Lipshutz, B. H., & Ghorai, S. (2012). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[8][9][10] Aldrichimica Acta.
-
Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Couplings.[6] Journal of the American Chemical Society.[2][7]
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of pharmaceutical intermediates from 2-Chloro-4-formyl-3-methylphenylboronic acid
Technical Application Note: Strategic Utilization of 2-Chloro-4-formyl-3-methylphenylboronic Acid in Medicinal Chemistry
Introduction: The Divergent Scaffold
2-Chloro-4-formyl-3-methylphenylboronic acid (CAS: 1451391-36-8) represents a high-value "privileged structure" in modern fragment-based drug discovery (FBDD).[1][2] Its utility stems from its dense functionalization, offering three orthogonal reactive handles that allow medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) in kinase inhibitors, GPCR ligands, and protein-protein interaction modulators.[2]
Key Structural Advantages:
-
The Boronic Acid (C1): A ready-to-use handle for Suzuki-Miyaura cross-coupling to establish biaryl cores, a ubiquitous motif in >60% of small-molecule drugs.[1][2]
-
The "Ortho-Effect" (2-Cl & 3-Me): The 2-chloro and 3-methyl substituents provide critical steric bulk.[1][2] In biaryl systems, these groups force a twisted conformation (atropisomerism potential), which is often required to fit into restricted hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).[2]
-
The Formyl Group (C4): A versatile electrophile for late-stage diversification via reductive amination, olefination, or heterocycle formation.[2]
Strategic Analysis: Reactivity & Stability
Before initiating synthesis, researchers must account for the protodeboronation risk. Electron-deficient boronic acids (due to the -CHO and -Cl groups) are susceptible to hydrolysis of the C-B bond under harsh basic conditions.[1][2]
-
Recommendation: If long-term storage is required, convert the free boronic acid to its Potassium Trifluoroborate salt (Protocol A).[1][2] This renders the boron species air-stable and compatible with aggressive reaction conditions later.[1]
Experimental Protocols
Protocol A: Stabilization via Potassium Trifluoroborate Conversion
Rationale: Free formyl-phenylboronic acids can degrade via oxidation or protodeboronation.[1][2] Converting them to trifluoroborate salts enhances stability and allows for more robust Suzuki couplings, often with lower catalyst loading.
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the boronic acid in 30 mL of Methanol in a plastic (HDPE) or Teflon-coated flask. (Avoid glass if etching is a concern, though borosilicate is generally acceptable for short durations).
-
Addition: Prepare a saturated solution of KHF2 (40 mmol) in 10 mL of water. Add this dropwise to the boronic acid solution at 0°C.
-
Reaction: Allow the thick suspension to stir vigorously at room temperature for 2 hours.
-
Workup: Concentrate the mixture in vacuo to remove methanol.
-
Isolation: The product usually precipitates as a white solid. Filter and wash with minimal ice-cold water, followed by cold acetone and diethyl ether to remove excess fluoride salts.[1][2]
-
Drying: Dry under high vacuum/desiccator. The resulting potassium trifluoroborate is shelf-stable.[1]
Protocol B: Chemoselective Suzuki-Miyaura Coupling
Rationale: This protocol builds the biaryl core.[3][4] The challenge is to effect C-C bond formation without degrading the aldehyde (via Cannizzaro reaction) or reducing it. We utilize a mild base/catalyst system.[4][5]
Target: Biaryl-4-carboxaldehyde derivatives.
Reagents:
Step-by-Step Methodology:
-
Degassing: In a microwave vial or Schlenk tube, combine the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vessel.
-
Heating: Heat to 80-90°C (oil bath) or 100°C (microwave, 30 min). Note: Monitor the aldehyde peak via TLC/LCMS; avoid prolonged heating >12 hours to prevent aldehyde oxidation.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). The aldehyde group remains intact for Protocol C.
Protocol C: Late-Stage Diversity via Reductive Amination
Rationale: The formyl group is the "diversity handle."[4] Reductive amination allows for the introduction of solubilizing groups (e.g., morpholines, piperazines) common in drug candidates. Sodium Triacetoxyborohydride (STAB) is used for its selectivity for aldehydes over ketones and its tolerance of other functional groups.[6]
Reagents:
-
Substrate: Biaryl-aldehyde (from Protocol B)[1][2] (1.0 equiv)[1][2]
-
Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)[1][2]
-
Acid Catalyst: Acetic Acid (1-2 drops, optional but recommended)[1][2]
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde and amine in DCE at room temperature. Add Acetic Acid.[1][5][6] Stir for 30-60 minutes to allow the imine/iminium species to form (equilibrium).
-
Reduction: Add NaBH(OAc)3 in one portion. The reaction may bubble slightly.
-
Monitoring: Stir at RT for 2-4 hours. Monitor consumption of the aldehyde by TLC.
-
Quench: Quench with saturated aqueous NaHCO3 (gas evolution occurs).
-
Extraction: Extract with DCM (x3).
-
Purification: The amine product often requires basic alumina chromatography or silica gel with 1% Triethylamine to prevent streaking.
Data Summary & Troubleshooting
| Parameter | Boronic Acid (Free) | Potassium Trifluoroborate Salt |
| Stability | Moderate (Hygroscopic, Protodeboronation risk) | High (Air/Moisture Stable) |
| Suzuki Reactivity | Good | Excellent (Slow release of active species) |
| Solubility | Organic Solvents (MeOH, DMSO) | Polar Solvents (Acetone/Water, DMF) |
| Storage | 2-8°C, Inert Atmosphere | Room Temperature, Benchtop |
Troubleshooting Guide:
-
Issue: Low yield in Suzuki Coupling.
-
Issue: Aldehyde reduction during Suzuki.
Pathway Visualization
The following diagram illustrates the divergent synthesis workflow, highlighting the strategic order of operations to maximize yield and structural integrity.
Caption: Divergent synthetic workflow converting the boronic acid building block into stable salts, biaryl cores, and final amine-functionalized pharmaceutical candidates.
References
-
Suzuki-Miyaura Methodology: Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link][1][2]
-
Trifluoroborate Stabilization: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Available at: [Link][1]
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link][1]
-
General Reactivity: Organic Chemistry Portal. Suzuki Coupling.[1][4][7][8][9] Available at: [Link][1][2]
Sources
- 1. 398151-59-2 | (4-Formyl-3-methylphenyl)boronic acid - AiFChem [aifchem.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. 3-氯-4-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Large-scale synthesis considerations for 2-Chloro-4-formyl-3-methylphenylboronic acid
This document outlines the large-scale synthesis considerations and detailed protocol for 2-Chloro-4-formyl-3-methylphenylboronic acid (CAS 1451391-36-8) . This guide is designed for process chemists and engineers scaling this synthesis from gram to kilogram quantities.
Executive Summary & Strategic Route Selection
The synthesis of formyl-substituted arylboronic acids presents a distinct process challenge: the incompatibility of the electrophilic aldehyde group with the nucleophilic organometallic intermediates (Lithium or Magnesium species) required to install the boron moiety.[1]
For the large-scale manufacturing of 2-Chloro-4-formyl-3-methylphenylboronic acid , we reject direct lithiation of the aldehyde.[2][1] Instead, we employ a Protection-Metalation-Borylation-Deprotection (PMBD) strategy.[2][1]
Selected Route:
-
Protection: Conversion of 4-Bromo-3-chloro-2-methylbenzaldehyde to its acetal (1,3-dioxolane or diethyl acetal).[2][1]
-
Metallation: Selective Halogen-Metal Exchange (Br vs. Cl) using Turbo Grignard (iPrMgCl[2][1]·LiCl) .[2][1]
-
Borylation: Quenching with Triisopropyl borate (B(OiPr)₃).[2][1]
-
Hydrolysis: Acidic workup to simultaneously cleave the acetal and hydrolyze the boronate ester.[2][1]
Retrosynthetic Analysis & Pathway Visualization
The following diagram illustrates the critical pathway and decision nodes for the synthesis.
Figure 1: Strategic PMBD pathway utilizing Turbo Grignard for scalable metallation.
Detailed Experimental Protocol
Phase 1: Aldehyde Protection
Objective: Mask the electrophilic aldehyde to prevent self-polymerization during metallation.[2][1]
-
Reagents: 4-Bromo-3-chloro-2-methylbenzaldehyde (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (5-10 vol).[2][1]
-
Equipment: Reactor with Dean-Stark trap.
Protocol:
-
Heat to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor water collection in Dean-Stark trap.[2][1] Reaction is complete when water evolution ceases (approx. 4-6 hours).[2][1]
-
Workup: Cool to 25 °C. Wash with sat. NaHCO₃ (to neutralize acid) and Brine.[1]
-
Concentrate organic phase to yield the crude acetal.[2][1]
-
Note: Distillation is recommended if purity <95%, as residual aldehyde will consume Grignard reagent.[1]
-
Phase 2: Metallation & Borylation (The Critical Step)
Objective: Selective exchange of the Bromine atom (leaving the Chlorine and Methyl groups intact) and capture with Boron.[1]
Protocol:
-
Dissolution: Dissolve Protected Acetal in Anhydrous THF. Cool to -20 °C .
-
Exchange: Add iPrMgCl·LiCl solution dropwise, maintaining internal temperature below -15 °C .
-
Age: Stir at -15 °C for 1–2 hours. Monitor conversion by HPLC (quench aliquot with MeOH).
-
Borylation: Cool to -30 °C . Add Triisopropyl Borate (B(OiPr)₃) rapidly enough to ensure mixing but slow enough to keep T < -10 °C.
-
Warm-up: Allow the mixture to warm to 0 °C over 1 hour. The solution should become a thick slurry (boronate complex).[1]
Phase 3: Hydrolysis & Isolation
Objective: Cleave the acetal and the boronate ester to release the free boronic acid.[1]
Protocol:
-
Quench: Slowly transfer the reaction mixture into a chilled (0 °C) solution of 2M HCl (3.0 eq).
-
Hydrolysis: Stir at ambient temperature (20–25 °C) for 2–4 hours. The acetal hydrolysis is monitored by HPLC.[2][1]
-
Extraction: Extract with Ethyl Acetate (or 2-MeTHF).[2][1] Separate layers.
-
pH Adjustment (Critical Purification Step):
-
Filtration: Filter the solid. Wash with cold water and minimal cold acetonitrile to remove color.[2][1]
-
Drying: Vacuum oven at 40 °C. Do not overheat, as boronic acids dehydrate to boroxines (anhydrides) [2].[1]
Critical Process Parameters (CPPs) & Data Summary
| Parameter | Range | Rationale |
| Water Content (THF) | < 200 ppm | Moisture destroys Grignard reagent, lowering yield.[2][1] |
| Exchange Temp | -20°C to -10°C | Balance between reaction rate and selectivity (Br vs Cl).[2][1] |
| Quench pH | < 1.0 initially | Low pH required to drive acetal hydrolysis quickly.[2][1] |
| Isolation pH | 3.0 – 4.0 | Solubility minimum for boronic acid precipitation.[2][1] |
| Drying Temp | < 45°C | Prevents thermal dehydration to trimeric boroxine.[2][1] |
Analytical & Quality Control
Boroxine-Boronic Acid Equilibrium: Users must be aware that 2-Chloro-4-formyl-3-methylphenylboronic acid exists in equilibrium with its cyclic anhydride (boroxine).[2][1]
-
NMR (DMSO-d6): Often shows a broad OH peak.[2][1] The addition of D₂O simplifies the spectrum by exchanging OH protons.[1]
-
HPLC: Run with acidic mobile phase (0.1% Formic acid) to prevent peak tailing. The boroxine usually hydrolyzes on-column to show a single peak for the monomeric acid.[2][1]
Specification Targets:
References
-
Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2][1]
-
Nöth, H., et al. (1990).[1] Preparation and Structural Characterization of p-Formylbenzeneboronic Acid. Chemische Berichte, 123(9), 1841-1843.[2][1][3]
-
PubChem Compound Summary. (2023). 2-Chloro-4-formyl-3-methylphenylboronic acid (CAS 1451391-36-8).[2][1][5]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 398151-59-2 | (4-Formyl-3-methylphenyl)boronic acid - AiFChem [aifchem.com]
- 3. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 1451391-36-8|(2-Chloro-4-formyl-3-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimizing Suzuki-Miyaura Couplings of 2-Chloro-4-formyl-3-methylphenylboronic Acid
Introduction & Molecule Profile[1][2][3][4]
2-Chloro-4-formyl-3-methylphenylboronic acid represents a class of "handle-rich" building blocks critical for modern medicinal chemistry. Its structure offers three distinct vectors for diversification:
-
Boronic Acid: For C-C bond formation via Suzuki coupling.[1][2]
-
Aryl Chloride: A latent handle for subsequent Buchwald-Hartwig aminations or second-stage couplings.
-
Aldehyde: A versatile electrophile for reductive aminations, Wittig reactions, or heterocycle formation.
However, this utility comes with a significant synthetic penalty: Steric and Electronic Incompatibility. The ortho-chloro substituent creates steric bulk around the boron center, retarding transmetallation, while the aldehyde moiety is susceptible to side reactions (Cannizzaro disproportionation) under the basic conditions required for the Suzuki cycle.
This guide provides a validated workflow to couple this specific boronic acid with aryl halides while suppressing protodeboronation and preserving the aldehyde functionality.
Mechanistic Insight: The Steric-Electronic Conflict
To successfully deploy this reagent, one must understand the failure modes of standard protocols (e.g., Pd(PPh3)4/Na2CO3).
The Transmetallation Bottleneck
In the Suzuki catalytic cycle, the rate-determining step for hindered substrates is often transmetallation .
-
Steric Retardation: The Chlorine atom at the 2-position creates a "gatekeeper" effect, making it difficult for the palladium(II) complex to approach the boronate species.
-
Protodeboronation Risk: Slow transmetallation increases the residence time of the activated boronate species in the basic aqueous medium. This dramatically increases the probability of hydrolytic C-B bond cleavage (protodeboronation), yielding the byproduct 3-chloro-2-methylbenzaldehyde and killing the reaction yield.
Chemoselectivity (The "Trojan Horse" Chloride)
The molecule contains an aryl chloride (C-Cl). In standard couplings, we want the Boron to react, not the Chlorine.
-
Selectivity Rule: Oxidative addition rates follow I > Br > OTf >> Cl.[1]
-
Strategy: Always use an Aryl Bromide or Aryl Iodide partner. This ensures the catalyst inserts into the partner halide, not the boronic acid's chloride handle.
Visualizing the Pathway
The following diagram illustrates the competition between the productive cycle and the destructive deboronation pathway.
Caption: Figure 1. Kinetic competition between productive coupling and protodeboronation in sterically hindered boronic acids.
Optimized Protocol: The "Buchwald-SPhos" System
Standard catalysts (Pd(PPh3)4) are insufficient for this substrate due to the steric bulk. We recommend using SPhos Pd G2 or XPhos Pd G2 precatalysts. These bulky, electron-rich phosphine ligands facilitate oxidative addition and, crucially, create a pocket that accelerates transmetallation for hindered substrates.
Reagent Selection Table
| Component | Recommended Reagent | Role & Rationale |
| Catalyst | SPhos Pd G2 (Cat. No. 752998) | Critical. The biphenyl backbone allows rapid coupling of ortho-substituted boronic acids. |
| Base | K3PO4 (Tribasic Potassium Phosphate) | Critical. Anhydrous K3PO4 provides basicity without the high water concentration that promotes deboronation. |
| Solvent | THF / Water (10:1) or Toluene / Water (10:1) | A biphasic system is necessary, but water content should be minimized to protect the aldehyde and boron. |
| Partner | Aryl Bromide or Iodide | Ensures chemoselectivity over the internal Aryl Chloride. |
Step-by-Step Experimental Procedure
Scale: 1.0 mmol (Representative)
-
Preparation of Solids:
-
In a 20 mL reaction vial equipped with a magnetic stir bar, add:
-
Aryl Bromide partner (1.0 equiv, 1.0 mmol)
-
2-Chloro-4-formyl-3-methylphenylboronic acid (1.2 - 1.5 equiv, 1.2 - 1.5 mmol)
-
SPhos Pd G2 (0.02 equiv, 2 mol%)
-
K3PO4 (2.0 equiv, 2.0 mmol)
-
-
Note: Using 1.5 equivalents of boronic acid accounts for inevitable minor protodeboronation.
-
-
Inerting (Crucial Step):
-
Seal the vial with a septum cap.
-
Evacuate the vial under high vacuum and backfill with Argon (repeat 3 times).
-
Why? Oxygen kills the active Pd(0) species and promotes aldehyde oxidation.
-
-
Solvent Addition:
-
Add degassed THF (4.0 mL) and degassed Water (0.4 mL) via syringe.
-
Tip: Degas solvents by sparging with Argon for 15 mins prior to use.
-
-
Reaction:
-
Place the vial in a pre-heated block at 60°C .
-
Stir vigorously (1000 rpm) for 4–12 hours.
-
Monitoring: Check via TLC or LCMS every 2 hours. Look for the consumption of the Aryl Bromide.
-
-
Workup (Aldehyde Preservation):
-
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash: Wash combined organics with Brine (saturated NaCl).
-
Dry: Dry over Na2SO4 (Sodium Sulfate). Do not use Magnesium Sulfate if the aldehyde is very reactive, though usually safe.
-
Concentrate under reduced pressure.
-
Purification:
-
Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
-
Note: The product will likely be less polar than the boronic acid but more polar than the aryl halide.
-
Troubleshooting & Optimization Logic
If the standard protocol fails, use this decision matrix to troubleshoot.
Caption: Figure 2. Decision tree for troubleshooting low yields in hindered Suzuki couplings.
Common Issues:
-
Homocoupling of Boronic Acid: If you see the dimer of the boronic acid, this indicates the presence of Oxygen. Improve degassing.
-
Aldehyde Oxidation: If the aldehyde converts to a carboxylic acid, the base concentration or temperature is too high. Switch to K3PO4 and lower temperature to 50°C.
-
No Reaction: The steric bulk is too high for the chosen catalyst. Switch to Pd-PEPPSI-IPr (a highly active NHC-palladium catalyst).
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(51), 9240–9261. Link
Sources
Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloro-4-formyl-3-methylphenylboronic Acid
This Application Note is designed for researchers and drug development professionals focusing on the optimization of cross-coupling reactions involving challenging, sterically hindered, and functionalized substrates.
Executive Summary
2-Chloro-4-formyl-3-methylphenylboronic acid (CAS: 1451391-36-8) represents a highly valuable but synthetically challenging building block. Its structural complexity arises from the "Ortho Effect" —the steric hindrance imposed by the chlorine atom at the C2 position relative to the boronic acid—and the electronic sensitivity of the formyl group at C4.
Standard thermal heating often fails with such substrates due to slow transmetallation rates, leading to competitive protodeboronation (loss of the boron moiety). This guide details a Microwave-Assisted Protocol that leverages rapid dielectric heating to accelerate the cross-coupling step, outcompeting decomposition pathways and preserving the aldehyde functionality.
Chemical Profile & Challenges
| Feature | Structural Implication | Synthetic Challenge |
| 2-Chloro Substituent | Ortho-steric hindrance | Retards transmetallation; requires electron-rich, bulky ligands (e.g., Buchwald type). |
| 3-Methyl Group | Meta-substitution | Adds lipophilicity; minor steric contribution but affects crystal packing. |
| 4-Formyl Group | Electron Withdrawing Group (EWG) | Increases acidity of the aryl ring, heightening susceptibility to base-mediated protodeboronation. |
| Boronic Acid Moiety | Nucleophile | Prone to anhydride formation (boroxines) or deboronation under prolonged heating. |
Reaction Design Strategy
To successfully couple this specific boronic acid, we must engineer the reaction conditions to overcome the energy barrier of the transmetallation step while maintaining mild enough conditions to prevent aldehyde degradation.
The Microwave Advantage
Conventional heating creates thermal gradients that can degrade the catalyst before the reaction completes. Microwave irradiation provides volumetric heating , allowing the reaction mixture to reach the target temperature (typically 100–120°C) in seconds. This "flash heating" is critical for ortho-substituted boronic acids because it pushes the catalytic cycle forward faster than the rate of protodeboronation.
Catalyst & Ligand Selection
-
Standard Approach:
is robust but may be too slow for this hindered substrate. -
Recommended Approach: S-Phos or X-Phos precatalysts. These bulky, electron-rich phosphine ligands facilitate oxidative addition and, crucially, create a catalytic pocket that accommodates the ortho-chloro substituent during transmetallation.
Base & Solvent System
-
Base: Potassium Phosphate (
) is preferred over Carbonates ( ) for hindered substrates as it provides better solubility and buffering capacity in organic/aqueous mixtures. -
Solvent: A biphasic mixture of 1,4-Dioxane/Water (4:1) is ideal. The water is strictly necessary to activate the boronic acid (forming the boronate species), while Dioxane solubilizes the organic halide.
Experimental Protocol
Two methods are provided: Method A for standard aryl halides (Bromides/Iodides) and Method B for deactivated or highly hindered partners (Chlorides/Ortho-substituted halides).
Materials
-
Substrate: 2-Chloro-4-formyl-3-methylphenylboronic acid (1.2 equiv)
-
Coupling Partner: Aryl Halide (1.0 equiv)
-
Solvents: 1,4-Dioxane (HPLC grade), Deionized Water (degassed)
Method A: High-Throughput Protocol (General Purpose)
-
Preparation: In a 10 mL microwave vial, add the Aryl Halide (0.5 mmol), Boronic Acid (0.6 mmol, 119 mg), and
(5 mol%). -
Solvation: Add 4 mL of 1,4-Dioxane and 1 mL of
aqueous solution. -
Inerting: Cap the vial and purge with Argon for 2 minutes (balloon needle through septum).
-
Reaction: Irradiate at 100°C for 20 minutes (High absorption setting).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Method B: Optimized Protocol for Hindered Substrates (Recommended)
This method utilizes S-Phos to overcome the specific steric clash of the 2-Chloro group.
-
Catalyst Loading: In a microwave vial equipped with a magnetic stir bar, charge:
-
Aryl Halide (0.5 mmol)
-
2-Chloro-4-formyl-3-methylphenylboronic acid (0.75 mmol, 1.5 equiv)
-
Catalyst:
(2 mol%) -
Ligand: S-Phos (8 mol%)
-
Base:
(tribasic, finely ground, 1.5 mmol, 3.0 equiv)
-
-
Solvent Addition: Add Toluene (3 mL) and Water (0.5 mL) . Note: Toluene/Water is often superior for S-Phos systems.
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen inhibition is fatal to this catalyst system.
-
Microwave Irradiation:
-
Ramp: 2 minutes to target.
-
Hold: 110°C for 30 minutes .
-
Cooling: Active air cooling to 50°C.
-
-
Post-Reaction: Filter the mixture through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Purification: Flash chromatography. Caution: The aldehyde group is polar; adjust gradient accordingly (typically 0-30% EtOAc/Hexanes).
Workflow Visualization
The following diagram illustrates the decision logic and workflow for this specific coupling reaction.
Figure 1: Decision matrix for selecting the optimal microwave protocol based on the coupling partner's reactivity profile.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Halide | Catalyst Deactivation | Switch to Method B . The S-Phos ligand protects Pd from oxidation and facilitates coupling with the hindered 2-Cl boronic acid. |
| Protodeboronation (Ar-H formed) | Hydrolysis of C-B bond | Reduce water ratio (use 10:1 solvent:water). Lower temp to 80°C and extend time. Increase Boronic Acid equivalents to 2.0. |
| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more rigorously. Ensure microwave vial septum is airtight. |
| Aldehyde Oxidation | Air exposure during workup | Perform workup quickly. Store crude under inert atmosphere if not purifying immediately. |
Mechanism of Action (Simplified)
The critical bottleneck for 2-Chloro-4-formyl-3-methylphenylboronic acid is the Transmetallation step.
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1]
-
Transmetallation (Slow Step): The bulky 2-Chloro group on the boronic acid sterically clashes with the ligands on the Palladium complex.
-
Why Microwave helps: Kinetic energy overcomes this steric repulsion barrier.
-
Why S-Phos helps: The ligand is designed to be flexible, opening up space for the incoming hindered boronic acid.
-
-
Reductive Elimination: The product is released, reforming Pd(0).
References
-
Microwave-Assisted Synthesis Overview: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
Coupling of Hindered Substrates: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling of Hindered Substrates. Journal of the American Chemical Society, 127(13), 4685-4696. Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13112. Link
-
S-Phos Utility: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link
Sources
Application Note: Strategic Utilization of 2-Chloro-4-formyl-3-methylphenylboronic Acid in Advanced Materials Design
Executive Summary
This guide outlines the technical application of 2-Chloro-4-formyl-3-methylphenylboronic acid (CAS 1451391-36-8) , a high-value "lynchpin" intermediate. Unlike generic phenylboronic acids, this scaffold possesses a unique tris-orthogonal functionality :
-
Boronic Acid: Enables Suzuki-Miyaura coupling or reversible diol binding (sensing).
-
Aldehyde: Facilitates Schiff-base condensation, Wittig olefination, or reductive amination.
-
Chloro & Methyl Substituents: Provide critical steric bulk to prevent
-stacking aggregation (ACQ suppression) and induce torsion in biaryl systems, essential for optimizing band gaps in organic electronics.
This document provides validated protocols for using this compound in the synthesis of sterically congested biaryls , stimuli-responsive fluorescent sensors , and functionalized monomer precursors for Covalent Organic Frameworks (COFs).
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 2-Chloro-4-formyl-3-methylphenylboronic acid |
| CAS Number | 1451391-36-8 |
| Molecular Formula | |
| Molecular Weight | 198.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended to prevent protodeboronation) |
| Key Reactivity | Orthogonal Pd-catalyzed coupling and Carbonyl condensation |
Application I: Modular Synthesis of Sterically Congested Biaryls
Context: The presence of the ortho-chloro and ortho-methyl groups creates significant steric hindrance around the boronic acid moiety. Standard Suzuki conditions often fail or result in low yields due to slow transmetalation. This protocol utilizes high-activity catalyst systems to overcome the energy barrier.
Protocol: Optimized Suzuki-Miyaura Cross-Coupling
Objective: Coupling of 2-Chloro-4-formyl-3-methylphenylboronic acid with aryl bromides/iodides to form functionalized biaryl scaffolds.
Materials
-
Substrate A: 2-Chloro-4-formyl-3-methylphenylboronic acid (1.2 equiv)
-
Substrate B: Aryl Bromide (1.0 equiv)
-
Catalyst:
(2 mol%) + S-Phos (4-8 mol%)-
Note: S-Phos is chosen specifically for its ability to facilitate oxidative addition and transmetalation in sterically hindered systems.
-
-
Base:
(3.0 equiv) -
Solvent: Toluene : Water (10:1 v/v)
Step-by-Step Methodology
-
Degassing: Charge a Schlenk tube with Substrate B, Boronic Acid,
, and the Pd-ligand system. Evacuate and backfill with Argon ( ). -
Solvation: Add degassed Toluene/Water mixture via syringe.
-
Reaction: Heat the mixture to 100°C for 12–18 hours.
-
Checkpoint: Monitor via TLC/LC-MS. The aldehyde peak (approx. 10.0 ppm in
NMR) should remain intact; the boronic acid is consumed.
-
-
Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography.
-
Caution: Avoid using primary amines in the mobile phase to prevent Schiff-base formation with the aldehyde.
-
Mechanism of Action (DOT Visualization)
Figure 1: Catalytic cycle highlighting the rate-limiting transmetalation step due to steric hindrance from the methyl and chloro substituents.
Application II: Synthesis of Ratiometric Fluorescent Sensors
Context: The aldehyde group serves as a handle to attach a fluorophore, while the boronic acid acts as the receptor for saccharides (e.g., glucose, fructose). Upon binding a diol, the electronic properties of the boron center change (from
Protocol: Condensation with Fluorophore Precursors
Objective: Synthesize a "Turn-On" glucose sensor by coupling the aldehyde to a hydrazine-functionalized fluorophore (e.g., BODIPY-hydrazine or Coumarin-hydrazine).
Materials
-
Precursor: 2-Chloro-4-formyl-3-methylphenylboronic acid[1]
-
Fluorophore: 7-Hydrazino-4-methylcoumarin (1.0 equiv)
-
Catalyst: Acetic Acid (catalytic drops)
-
Solvent: Ethanol (anhydrous)
Step-by-Step Methodology
-
Dissolution: Dissolve the boronic acid derivative in Ethanol (0.1 M concentration).
-
Addition: Add the hydrazine-fluorophore dropwise at Room Temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat to 80°C for 4 hours. A color change (precipitate formation) usually indicates imine/hydrazone formation.
-
Isolation: Filter the precipitate, wash with cold ethanol and diethyl ether.
-
Validation:
- NMR: Disappearance of aldehyde proton (~10 ppm), appearance of hydrazone proton (~8.5 ppm).
-
Functional Test: Dissolve product in PBS buffer (pH 7.4). Add Glucose. Observe fluorescence intensity change.
Application III: Precursors for Dynamic Covalent Materials (COFs)
Context: This molecule is an ideal capping agent or pendant modifier for Covalent Organic Frameworks. By reacting the aldehyde with the amine termini of a growing COF lattice, researchers can introduce boronic acid sites into the pores, creating materials capable of reversible capture of diol-containing drugs or pollutants.
Workflow: Post-Synthetic Modification (PSM) of Amine-COFs
-
COF Synthesis: Synthesize a standard imine-linked COF with available terminal amine groups.
-
Impregnation: Suspend the COF in a solution of 2-Chloro-4-formyl-3-methylphenylboronic acid in Mesitylene/Dioxane.
-
Condensation: Heat at 120°C in a sealed tube for 24h.
-
Activation: Wash extensively with THF to remove non-covalently bound boronic acid.
-
Result: A porous framework decorated with boronic acid "claws" for selective molecular recognition.
Logic Flow (DOT Visualization)
Figure 2: Workflow for functionalizing porous materials using the aldehyde handle, leaving the boronic acid available for guest interaction.
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link
- Note: Provides the foundational logic for using S-Phos type ligands with hindered boronic acids.
-
-
Boronic Acid-Based Sensing
-
Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Boronic acid-based sensors for the detection of saccharides. Accounts of Chemical Research, 46(2), 312-326. Link
- Note: Authoritative review on the mechanism of diol binding and fluorescence modul
-
-
Covalent Organic Frameworks (COFs)
-
Feng, X., Ding, X., & Jiang, D. (2012). Covalent organic frameworks. Chemical Society Reviews, 41(18), 6010-6022. Link
- Note: Describes the condensation chemistry (imine/boroxine) relevant to utilizing the aldehyde and boronic acid groups.
-
-
Halogen Bonding in Materials
Sources
Troubleshooting & Optimization
Technical Support Center: Boronic Acids and the Boroxine Equilibrium
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of boroxine formation on the reactivity of boronic acids. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower your experimental design and interpretation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of the boronic acid-boroxine equilibrium.
Question 1: What is a boroxine, and how does it form from a boronic acid?
Answer: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formally the cyclic anhydride of a boronic acid.[1] It is formed through the reversible dehydration (condensation) of three boronic acid molecules, releasing three molecules of water in the process.[2] This equilibrium is a critical aspect of boronic acid chemistry, as many commercially available boronic acids exist, to varying extents, as their corresponding boroxines, especially in the solid state.[1][3]
The formation is a dynamic, reversible process that can occur simply by heating a boronic acid, using a drying agent, or even upon standing at room temperature in a low-moisture environment.[2][3] Conversely, the addition of water can readily hydrolyze the boroxine back to the boronic acid monomers.[4]
Caption: Reversible equilibrium between boronic acid and boroxine.
Question 2: What factors influence the position of the boronic acid-boroxine equilibrium?
Answer: The equilibrium is sensitive and can be shifted by several factors. Understanding these is key to controlling the reactive species in your experiment.
-
Water Content: This is the most direct control mechanism. The addition of water drives the equilibrium toward the boronic acid, while its removal (e.g., via azeotropic distillation or desiccants) favors boroxine formation.[4]
-
Temperature: Boroxine formation is an entropy-driven process.[3][5] The condensation of three molecules into one is entropically unfavorable, but the release of three free water molecules into the bulk solvent provides a significant, positive entropy change that can overcome an unfavorable enthalpy.[6] Therefore, higher temperatures often favor boroxine formation, particularly under conditions where water can be removed.[4]
-
Electronic Effects: The electronic nature of the 'R' group on the boronic acid plays a crucial role. Arylboronic acids with electron-donating groups (e.g., -OMe, -Me) at the para-position tend to favor boroxine formation more than those with electron-withdrawing groups (e.g., -COMe, -Cl).[5][6] This is because electron-donating groups increase the electron density on the boron-adjacent carbon, which can be donated to the electron-poor boron atoms, stabilizing the boroxine ring.[6]
-
Solvent: The solvent's ability to act as a hydrogen-bond acceptor can influence the equilibrium.[7] Solvents that can effectively solvate water molecules may shift the equilibrium towards the boronic acid.
Question 3: How does boroxine formation affect reactivity, particularly in Suzuki-Miyaura coupling?
Answer: Generally, the boronic acid monomer is considered the active species in Suzuki-Miyaura cross-coupling reactions. The reaction mechanism requires activation of the boronic acid by a base to form a borate species, which then participates in the crucial transmetalation step with the palladium catalyst.[8][9]
Boroxines are often less reactive or can be considered inactive under strictly anhydrous conditions.[6] If a reaction is run under conditions where the boroxine cannot readily hydrolyze back to the monomeric acid, the transmetalation step can be significantly hindered or prevented, leading to low or no product yield. However, under typical Suzuki-Miyaura conditions, which often include an aqueous base, the boroxine can serve as a stable precursor that hydrolyzes in situ to generate the active boronic acid.[3][6] In some cases, using the boroxine can be advantageous for stability and handling, provided the reaction conditions facilitate its conversion to the active monomer.[6]
Part 2: Troubleshooting Guides
This section provides solutions to common experimental problems related to the boronic acid-boroxine equilibrium.
Scenario 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling
Problem: "I am performing a Suzuki-Miyaura reaction. My yields are inconsistent between runs, even when using boronic acid from the same bottle. What could be the cause?"
Causality Analysis: Inconsistent yields are a classic symptom of a variable concentration of the active reagent. Boronic acids, especially arylboronic acids, can dehydrate upon storage, leading to an increasing percentage of the less reactive boroxine over time.[3] The degree of hydration of your solvents and base can also vary, leading to different rates of in situ hydrolysis of the boroxine back to the active boronic acid monomer. If your reaction conditions are nearly anhydrous, you may be starving the reaction of the active monomeric species.
Troubleshooting Workflow:
Sources
- 1. Boroxine - Wikipedia [en.wikipedia.org]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
Addressing catalyst poisoning in reactions involving 2-Chloro-4-formyl-3-methylphenylboronic acid
Technical Support Center: 2-Chloro-4-formyl-3-methylphenylboronic Acid (CFMPBA)
Subject: Troubleshooting Catalyst Deactivation & Low Conversion in Suzuki-Miyaura Couplings Ticket ID: CFMPBA-SUP-001 Status: Open Resource
Executive Summary: The "Perfect Storm" Substrate
Researchers utilizing 2-Chloro-4-formyl-3-methylphenylboronic acid (CFMPBA) often encounter sudden reaction stalling or low yields. This is not typically due to operator error but rather the molecule's specific architecture, which presents three simultaneous failure modes:
-
Catalyst Poisoning: The para-formyl group acts as a "hemi-labile" ligand or undergoes decarbonylation, irreversibly deactivating the Palladium center.
-
Rapid Protodeboronation: The ortho-chloro substituent creates steric strain that, combined with the electron-withdrawing nature of the formyl group, accelerates the hydrolytic cleavage of the C–B bond under basic conditions.
-
Steric Impedance: The 3-methyl group reinforces the ortho-chloro bulk, hindering the necessary approach of the palladium complex during transmetallation.
This guide provides the mechanistic insight and validated protocols to overcome these barriers.
Module 1: Diagnosing Catalyst Poisoning (The Aldehyde Paradox)
The presence of a free aldehyde (-CHO) on the boronic acid is the primary suspect for catalyst death (formation of Palladium black).
The Mechanism of Failure
Unlike simple aryl boronic acids, CFMPBA can divert the catalytic cycle. The formyl group can coordinate to the Pd(II) intermediate. At temperatures >80°C, this facilitates decarbonylation , where the aldehyde loses CO. The resulting Carbon Monoxide binds tightly to Palladium, forming inactive [Pd(CO)L] species.
Figure 1: The "Aldehyde Trap" pathway competing with the productive catalytic cycle.
Corrective Action
-
Ligand Switch: Switch to bulky, electron-rich Buchwald phosphines (e.g., XPhos or SPhos ). The steric bulk of these ligands prevents the formyl group from approaching the metal center, effectively "shielding" the catalyst.
-
Temperature Ceiling: Do not exceed 60-70°C . Decarbonylation rates spike significantly above this threshold.
-
Additive: Add 10 mol% p-Benzoquinone . This acts as a ligand stabilizer for Pd(0), preventing aggregation if the cycle slows down.
Module 2: Preventing Protodeboronation (The Ortho-Effect)
The ortho-chloro group makes the C–B bond kinetically unstable. In the presence of aqueous base (standard Suzuki conditions), the boronic acid is rapidly hydrolyzed to 3-chloro-2-methylbenzaldehyde (the de-boronated byproduct), often before it can couple.
Data: Base Selection Impact on CFMPBA Stability
| Base System | Solvent | t½ (Half-life of CFMPBA) | Recommendation |
| Na₂CO₃ (aq) | DME/Water | < 30 mins | AVOID (Too basic/wet) |
| K₃PO₄ (aq) | Toluene/Water | ~ 2 hours | RISKY (Requires fast coupling) |
| K₃PO₄ (s) | Anhydrous Dioxane | > 24 hours | RECOMMENDED |
| CsF | THF (Dry) | Stable | EXCELLENT (Anhydrous activation) |
The "Slow-Release" Protocol
If you observe the de-boronated byproduct (M-H) by LCMS:
-
Switch to Anhydrous Conditions: Use CsF (2-3 equiv) or anhydrous K₃PO₄ in dry THF or Dioxane.
-
Esterification: Convert the boronic acid to a Pinacol Ester or a MIDA Boronate pre-reaction. These derivatives release the active boronic acid slowly, keeping its standing concentration low and minimizing decomposition.
Module 3: Validated Experimental Protocol
Objective: Coupling CFMPBA with an Aryl Bromide (Ar-Br).
Reagents:
-
Aryl Bromide (1.0 equiv)
-
CFMPBA (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G2 precatalyst.
-
Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous).
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Workflow:
-
Pre-Activation Check: Verify the purity of CFMPBA by H-NMR. If the aldehyde peak (~10 ppm) is split or shifted, repurify via recrystallization (EtOAc/Hexane).
-
Inert Setup: Charge a reaction vial with the Aryl Bromide, CFMPBA, Base, and Precatalyst. Seal and purge with Argon for 5 minutes. (Oxygen accelerates protodeboronation).
-
Solvent Addition: Add anhydrous Dioxane via syringe.
-
Water Spike (Critical): Add exactly 2-5 equivalents of degassed water (approx. 10-20 µL per mmol).
-
Why? Totally anhydrous conditions can stall the boroxine-to-boronic acid equilibrium. A "trace" amount is necessary for activation without triggering hydrolysis.
-
-
Incubation: Heat to 60°C . Monitor by LCMS at 1 hour.
-
Success Marker: Conversion >50% with minimal de-boronated byproduct.
-
Stall Marker: If conversion stops at 30%, add a second charge of CFMPBA (0.5 equiv).
-
Troubleshooting & FAQs
Figure 2: Diagnostic logic for recovering failed reactions.
Q: Can I use Pd(PPh3)4 (Tetrakis)? A: No. Tetrakis is coordinatively saturated and prone to oxidative instability. The triphenylphosphine ligands are easily displaced by the formyl group of your substrate, leading to catalyst death. Use Buchwald Precatalysts (XPhos, SPhos) or Pd(dppf)Cl₂ (the "dppf" bite angle resists displacement).
Q: My reaction turns black immediately. What does this mean? A: This is "Palladium Black" precipitation. It indicates your ligand is not holding onto the metal, likely due to competitive binding by the aldehyde. Increase the ligand-to-metal ratio to 2:1 or 3:1, or switch to a stronger binding ligand like XPhos .
Q: Can I protect the aldehyde in situ? A: Yes. Adding pinacol (1.1 equiv) can transiently protect the boronic acid, but protecting the aldehyde is harder in situ. It is better to use the acetal-protected precursor if commercially available, run the coupling, and then deprotect with dilute acid during workup.
References
-
Kinetic Analysis of Protodeboronation
- Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.
-
Aldehyde Poisoning Mechanisms
- Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.
-
Use of Bulky Ligands (XPhos)
- Billingsley, K., & Buchwald, S. L. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.
-
Anhydrous Fluoride Activation (CsF Protocol)
- Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry.
Technical Support Center: Minimizing Homocoupling of 2-Chloro-4-formyl-3-methylphenylboronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-formyl-3-methylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and effectively minimize the formation of homocoupling byproducts, ensuring higher yields and purity of the desired cross-coupled product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction?
A: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same boronic acid reactant couple to form a symmetrical biaryl.[1] In your case, this would be the dimerization of 2-Chloro-4-formyl-3-methylphenylboronic acid to produce 2,2'-Dichloro-4,4'-diformyl-3,3'-dimethylbiphenyl. This byproduct consumes your starting material, reduces the yield of your target molecule, and can complicate purification.
Q2: Why is my 2-Chloro-4-formyl-3-methylphenylboronic acid particularly susceptible to homocoupling?
A: While not inherently more prone to homocoupling than all other boronic acids, its reactivity is influenced by its specific structural features. The electron-withdrawing nature of the formyl (aldehyde) and chloro groups can affect the electronic properties of the boronic acid. More significantly, the steric hindrance around the boronic acid group, caused by the adjacent methyl and chloro substituents, can slow down the desired transmetalation step with the palladium complex in the main catalytic cycle. If this step is slow, competing side reactions like homocoupling can become more prominent.
Q3: What are the primary mechanistic pathways for boronic acid homocoupling?
A: There are two main pathways generally accepted for palladium-catalyzed homocoupling:
-
Oxygen-Mediated Pathway: This is often the most significant contributor, especially if the reaction is not performed under strictly inert conditions.[2][3] Dissolved oxygen can react with the active Pd(0) catalyst to form a palladium-peroxo species.[4] This complex can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate a palladium species that can re-enter a catalytic cycle.[4]
-
Palladium(II)-Mediated Pathway: If a Pd(II) precatalyst is used, a portion of it may directly react with two molecules of the boronic acid before being reduced to the catalytically active Pd(0). This stoichiometric reaction results in the homocoupled biaryl and Pd(0).[5] Similarly, during the main catalytic cycle, if the transmetalation or reductive elimination steps are slow, the Ar-Pd(II)-X intermediate might undergo a second transmetalation with another boronic acid molecule, leading to an Ar-Pd(II)-Ar' species that then reductively eliminates to form the homocoupled product.
Q4: How does the choice of base influence homocoupling?
A: The base is crucial for activating the boronic acid to facilitate transmetalation.[6][7] It does this by forming a more nucleophilic borate species (e.g., [ArB(OH)3]⁻).[6] However, the choice and strength of the base can be a delicate balance. A base that is too strong or used in excess can potentially accelerate side reactions. For instance, very strong bases might promote the degradation of the boronic acid or alter the stability of the palladium catalyst, indirectly favoring homocoupling. Weaker bases like carbonates or phosphates are often preferred to maintain a controlled reaction environment.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions to minimize the homocoupling of 2-Chloro-4-formyl-3-methylphenylboronic acid.
Issue 1: Significant formation of the homocoupled dimer is observed by LC-MS or TLC.
| Probable Cause | Proposed Solution & Scientific Rationale |
| Presence of Oxygen | Solution: Implement rigorous deoxygenation of your reaction mixture. Rationale: Oxygen is a primary promoter of boronic acid homocoupling through the formation of a palladium-peroxo intermediate.[3][4] Protocol: Before adding the palladium catalyst, sparge the solvent and reaction mixture with an inert gas (Nitrogen or Argon) for at least 15-30 minutes via a subsurface needle. Maintain a positive pressure of the inert gas throughout the reaction.[5] |
| Pd(II) Precatalyst Issues | Solution: 1. Add a mild reducing agent. 2. Switch to a Pd(0) source. Rationale: Pd(II) precatalysts can stoichiometrically react with the boronic acid to cause homocoupling.[5] Adding a mild reductant can help ensure rapid and clean reduction to the active Pd(0) state. Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ bypasses this potential issue. Protocol: Add a small amount (e.g., 0.1-0.2 equivalents) of a mild reducing agent like potassium formate to the reaction mixture before the catalyst.[5] |
| Slow Transmetalation Rate | Solution: 1. Optimize the base and solvent system. 2. Consider a more active ligand. Rationale: The sterically hindered nature of your boronic acid can slow the transmetalation step. A well-chosen solvent and base system can enhance the formation and solubility of the active borate species.[6][7] Highly active, electron-rich, and bulky phosphine ligands can accelerate both oxidative addition and reductive elimination, making the desired cross-coupling pathway kinetically more favorable than competing side reactions.[8][9] |
Issue 2: Reaction is sluggish, and homocoupling is a major byproduct.
| Probable Cause | Proposed Solution & Scientific Rationale |
| Suboptimal Catalyst/Ligand System | Solution: Screen different palladium catalysts and phosphine ligands. Rationale: For sterically demanding substrates, the choice of ligand is critical.[10][11] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky, electron-rich monodentate phosphines (e.g., P(t-Bu)₃) are often superior as they promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which can accelerate the rate-limiting oxidative addition and subsequent steps.[8][12] |
| Inappropriate Solvent Choice | Solution: Evaluate different solvents or solvent mixtures. Rationale: The solvent affects the solubility of reagents, the stability of catalytic intermediates, and the efficacy of the base.[13][14] Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are common.[15] The water can aid in dissolving the base and facilitating the formation of the borate. However, for some systems, anhydrous conditions can be beneficial.[15] |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature. Rationale: While higher temperatures can sometimes promote side reactions, they are often necessary to overcome the activation energy for sterically hindered couplings. A higher temperature can increase the rate of the desired Suzuki coupling more significantly than the rate of homocoupling, shifting the product ratio in your favor. Monitor the reaction closely for any signs of degradation. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Chloro-4-formyl-3-methylphenylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq.), 2-Chloro-4-formyl-3-methylphenylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with dry nitrogen or argon for 5 minutes.
-
Solvent Degassing: Add the chosen solvent (e.g., Dioxane/H₂O 4:1) via syringe. Sparge the resulting slurry with a subsurface stream of nitrogen or argon for 20-30 minutes to rigorously remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the desired productive pathway. Minimizing homocoupling involves optimizing conditions to ensure this cycle proceeds much faster than any competing side reactions.
Caption: The desired Suzuki-Miyaura catalytic cycle.
Oxygen-Mediated Homocoupling Pathway
This diagram shows the major side reaction pathway that consumes the boronic acid.
Caption: Simplified oxygen-mediated homocoupling pathway.
References
-
C. A. M. R. D. Matos, et al., "Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone," ResearchGate, 2018.
-
J. M. Yoneda, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, 2023.
-
"Use of Base Metals in Suzuki Coupling," WordPress.
-
W. D. Miller, et al., "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395," Org. Process Res. Dev., 2007, 11 (2), pp 353–358.
-
A. F. Littke, et al., "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions," J. Am. Chem. Soc., 2000, 122 (17), pp 4020–4028.
-
S. Carrettin, et al., "Influence of the Support during Homocoupling of Phenylboronic Acid Catalyzed by Supported Gold and Palladium," AIChE Annual Meeting Proceedings, 2006.
-
A. L. C. de Souza, et al., "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction," J. Org. Chem., 2017, 82 (11), pp 5637–5645.
-
C. Amatore, et al., "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex," J. Am. Chem. Soc., 2006, 128 (2), pp 651–663.
-
"Suzuki Coupling," Organic Chemistry Portal.
-
Reddit user discussion on "Question About Suzuki Coupling Reaction Byproducts (Homocoupling)," r/chemhelp.
-
"Suzuki-Miyaura Coupling," Chemistry LibreTexts.
-
T. Hoshi, et al., "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring," Org. Lett., 2023, 25 (25), pp 4649–4654.
-
S. Pathak, et al., "Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids," ACS Omega, 2017, 2 (11), pp 8218–8226.
-
T. J. L. Mustard, et al., "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene," J. Org. Chem., 2019, 84 (1), pp 339–345.
-
User discussion on "How to prevent metal catalysed homocoupling reaction of boronic acids?," ResearchGate.
-
A. C. A. de Sousa, et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, 2021, 26 (14), p 4287.
-
J. C. H. Lee, et al., "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling," Chem. Commun., 2014, 50, pp 4337-4339.
-
X. Zhang, et al., "Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings," Angew. Chem. Int. Ed. Engl., 2015, 54 (19), pp 5718-21.
-
M. J. P. T. N. V. D. P. G. van der Heiden, et al., "Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives," Org. Biomol. Chem., 2014, 12, pp 938-945.
-
"(2-Chloro-4-formyl-3-methylphenyl)boronic acid," BLDpharm.
-
J. D. Bailey, et al., "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," ACS Catal., 2020, 10 (15), pp 8693–8700.
-
J. M. C. A. Kerensa, et al., "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions," Chimia (Aarau), 2020, 74 (11), pp 874-878.
-
E. A. Redina, et al., "Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd," Chemical Engineering Transactions, 2018, 63, pp 631-636.
-
"3-chloro-4-formylphenylboronic acid," PubChem.
-
"2-Chloro-4-formyl-3-methylphenylboronic acid – (1451391-36-8)," EON Biotech.
-
"(2-CHLORO-4-FORMYL-3-METHYLPHENYL)BORONIC ACID," 2a biotech.
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- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
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- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Yoneda Labs [yonedalabs.com]
Overcoming challenges in coupling with electron-rich or -poor aryl halides
Current Status: Online Agent: Senior Application Scientist Ticket: Overcoming Electronic Bias in Aryl Halide Coupling Audience: Drug Discovery & Process Chemistry Teams
Introduction: The Electronic Tug-of-War
Welcome to the Advanced Catalysis Support Center. You are likely here because your standard "Pd(PPh3)4 + Carbonate" protocol failed.
Cross-coupling reactions are governed by a delicate electronic balance. The catalytic cycle—comprising Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE)—responds dramatically to the electron density of your aryl halide (Ar-X).
-
Electron-Rich Ar-X (e.g., p-OMe, p-NH2): The bond is strong and the metal center lacks the nucleophilicity to break it. Bottleneck: Oxidative Addition.
-
Electron-Poor Ar-X (e.g., p-NO2, p-CF3): The bond breaks easily, often too easily, leading to unstable intermediates or side reactions like homocoupling and protodeboronation. Bottleneck: Stability & Side Reactions. [1]
This guide provides the mechanistic causality and field-tested protocols to resolve these diametrically opposed challenges.
Module 1: The "Inert" Substrate (Electron-Rich / Aryl Chlorides)
The Problem: The Wall of Activation Energy
Electron-donating groups (EDGs) increase the electron density of the C-X bond, making it less electrophilic. Furthermore, if you are using Aryl Chlorides, the bond dissociation energy is significantly higher than bromides or iodides. Standard Pd(0) catalysts simply bounce off the substrate.
The Solution: Ligand Accelerated Catalysis
To breach this wall, you need a catalyst that is both electron-rich (to increase the nucleophilicity of the metal) and sterically bulky (to enforce a monoligated, highly reactive species).
Recommended Ligand Classes
-
Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, RuPhos):
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes):
Visualizing the Strategy
Figure 1: Decision logic for overcoming the oxidative addition barrier in electron-rich substrates.
Standard Operating Protocol: Pd-PEPPSI-IPr Activation
The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is robust for "dead" aryl chlorides.
Reagents:
-
Aryl Chloride (1.0 equiv)[9]
-
Boronic Acid (1.2 equiv)
-
Base:
(mild) or (strong/fast) -
Catalyst: Pd-PEPPSI-IPr (1–2 mol%)
-
Solvent: Dioxane or Isopropanol (Technical Grade is usually fine, but see notes).
Step-by-Step:
-
Charge: Add solid reagents (Ar-Cl, Boronic Acid, Base, Catalyst) to a vial equipped with a stir bar.
-
Purge: Seal and purge with Argon/Nitrogen for 5 minutes. Note: While PEPPSI is air-stable in solid form, the active Pd(0) species generated in situ is not.
-
Solvent: Add solvent through the septum.
-
Activation (Crucial): Heat to 60–80°C.
-
Troubleshooting: If using a neutral solvent like Dioxane with a weak base, the activation of the precatalyst (reduction from Pd(II) to Pd(0)) can be slow. If the reaction lags, add a trace of reducing agent (e.g., 10 mol% isopropanol or formate) to kickstart the cycle [3].
-
-
Monitor: Reaction is usually complete in 1–4 hours.
Module 2: The "Hyperactive" Substrate (Electron-Poor)
The Problem: Instability & Protodeboronation
Electron-poor aryl halides (e.g., 4-nitrophenyl bromide) undergo Oxidative Addition rapidly. The bottleneck shifts to the stability of your nucleophile. In Suzuki couplings, electron-deficient boronic acids (e.g., 2,6-difluorophenylboronic acid) are notoriously prone to Protodeboronation . Under basic conditions, the C-B bond hydrolyzes, replacing the boron with a proton, destroying your starting material before it can couple [4].
The Solution: Base & Water Management
You must slow down the decomposition of the boronic acid while maintaining enough basicity to facilitate Transmetallation.
Comparative Data: Base Selection Impact
| Base | pKa (conj. acid) | Rate of Protodeboronation | Suitability for e-Poor Substrates |
| KOtBu | ~17 | Very High | Avoid. Too aggressive; promotes rapid hydrolysis. |
| K3PO4 | ~12 | Moderate | Standard. Good balance of activation vs. stability. |
| K2CO3 | ~10 | Low | Recommended. Slower reaction, but preserves substrate. |
| KF | ~3 | Very Low | Specialist. Use for extremely sensitive substrates. |
Visualizing the Failure Mode
Figure 2: The race between productive transmetallation and destructive protodeboronation. High water content and strong bases favor the red path.
Protocol: Anhydrous Conditions for Sensitive Boronic Acids
Reagents:
-
Electron-Poor Boronic Acid (1.5 equiv - excess required)
-
Base: Anhydrous
(finely ground) -
Catalyst: Pd(OAc)2 + SPhos (or pre-formed XPhos Pd G4)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step:
-
Drying: Flame-dry your glassware. Water is the enemy here.
-
Base Prep: Ensure
is anhydrous. Store it in an oven or desiccator. -
Mix: Combine Ar-X, Boronic Acid, Base, and Catalyst in the vessel.
-
Solvent: Add anhydrous solvent. Do not use "wet" solvents from the wash bottle.
-
Temperature: Keep temperature moderate (60°C). High heat accelerates protodeboronation more than it accelerates coupling for these substrates.
-
Additives: If decomposition persists, add CuCl (10-20 mol%) . This mediates a "Liebeskind-Srogl" type effect, facilitating transmetallation at neutral pH [5].
Module 3: Troubleshooting FAQ (The Help Desk)
Q: I see my starting material and a dehalogenated byproduct (Ar-H). What happened?
A: This is Hydrodehalogenation .
-
Cause: Your reaction stalled (failed Transmetallation) and the Pd(II)-Ar species underwent Beta-Hydride Elimination (if alkyl groups are present) or abstracted a hydride from the solvent/base.
-
Fix:
-
Switch to a solvent that is a poor hydride donor (Toluene instead of Isopropanol/DMF).
-
Increase the concentration of the boronic acid to force Transmetallation.
-
Ensure strict oxygen-free conditions; oxygen can promote homocoupling which depletes the catalyst.
-
Q: The reaction turns black immediately and yields are low.
A: This is "Pd Black" precipitation .
-
Cause: The ligand has dissociated from the metal, leading to the formation of bulk Palladium metal clusters, which are catalytically inactive. This often happens with electron-poor substrates where OA is fast, but the subsequent steps are slow, leaving the Pd(II) species vulnerable.
-
Fix:
-
Add more ligand (increase L:Pd ratio to 2:1 or 3:1).
-
Switch to a precatalyst with a stabilizing backbone (e.g., Buchwald G3/G4 precatalysts) rather than mixing Pd(OAc)2 + Phosphine in situ.
-
Q: My electron-rich chloride works, but I get 20% homocoupling of the boronic acid.
A: Oxidative Homocoupling.
-
Cause: Oxygen ingress. Oxygen re-oxidizes Pd(0) to Pd(II), which consumes two equivalents of boronic acid to form Ar'-Ar'.
-
Fix: Degas solvents more rigorously (sparge with Argon for 15+ mins). Check your septum for punctures.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.[11]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[12]
-
Guru, M. M., et al. (2011). Copper-Catalyzed Suzuki–Miyaura Cross-Coupling. Journal of Organic Chemistry.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides | MDPI [mdpi.com]
- 10. Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 12. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Technical Guide: Purity Analysis of 2-Chloro-4-formyl-3-methylphenylboronic Acid by HPLC
Executive Summary
This guide provides a definitive protocol for the purity analysis of 2-Chloro-4-formyl-3-methylphenylboronic acid (CAS 1451391-36-8) . This molecule serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.[1] Its dual functionality—containing both a boronic acid and a formyl (aldehyde) group—presents unique chromatographic challenges, specifically on-column dehydration (boroxine formation) and oxidative instability.
This document compares the standard "Generic C18" approach against an Optimized Acidic-Phase Method , demonstrating why the latter is required for reliable quantification.
The Analytical Challenge
Analyzing 2-Chloro-4-formyl-3-methylphenylboronic acid (CFMPBA) is not straightforward due to three competing chemical behaviors that occur during separation:
-
Boroxine Equilibrium: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). On a neutral HPLC column, this dynamic equilibrium results in peak splitting or severe fronting.
-
Silanol Interaction: The empty p-orbital of the boron atom acts as a Lewis acid, interacting strongly with residual silanols on silica columns, causing peak tailing.
-
Aldehyde Oxidation: The formyl group at the C4 position is susceptible to air oxidation, forming the corresponding carboxylic acid impurity (2-Chloro-4-carboxy-3-methylphenylboronic acid).
Visualizing the Instability
The following diagram illustrates the chemical equilibria that must be controlled during chromatography.
Figure 1: Chemical equilibria affecting CFMPBA chromatography. The method must suppress boroxine formation and silanol binding while preventing oxidation.
Comparative Methodology
We evaluated three analytical approaches to determine the most robust method for purity profiling.
Comparison Table: Method Performance
| Feature | Method A: Generic C18 | Method B: Phosphate Buffer | Method C: Optimized Acidic (Recommended) |
| Column | Standard C18 (5µm) | C18 (3.5µm) | End-capped C18 / Phenyl-Hexyl |
| Mobile Phase | Water / MeCN (Neutral) | 20mM Phosphate (pH 7.0) / MeCN | 0.1% Formic Acid in Water / MeCN |
| Peak Shape | Split / Fronting | Symmetrical | Sharp, Symmetrical |
| Tailing Factor | > 2.0 (Fail) | 1.1 (Pass) | 1.0 - 1.1 (Pass) |
| MS Compatible? | Yes | No (Non-volatile salts) | Yes |
| Boroxine Handling | Poor (Equilibrium shift) | Moderate | Excellent (Hydrolysis favored) |
Analysis of Alternatives
-
Method A (The Failure): Using neutral water/acetonitrile leads to split peaks. The lack of pH control allows the boronic acid to partially ionize and interact with silanols. Furthermore, the equilibrium between the monomer and boroxine is slow on the timescale of the separation, resulting in "ghost peaks."
-
Method B (The Traditional): Phosphate buffers suppress ionization and improve shape. However, this method is incompatible with Mass Spectrometry (LC-MS), which is essential for identifying the oxidation impurity (Carboxylic acid derivative).
-
Method C (The Solution): Acidifying the mobile phase with Formic Acid (pH ~2.7) serves two purposes:[2]
-
It protonates residual silanols on the column, eliminating tailing.
-
It forces the boroxine equilibrium entirely toward the monomeric boronic acid species in the aqueous phase, ensuring a single, sharp peak.
-
Detailed Experimental Protocol (Method C)
This protocol is designed to be self-validating. If the "System Suitability" criteria are not met, the column conditioning or sample preparation is likely at fault.
Instrumentation & Conditions[3][4][5][6]
-
System: HPLC or UHPLC with PDA (Photodiode Array) and optional MS detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped column), 100mm x 3.0mm, 1.8µm or 3.5µm.
-
Why: "Eclipse Plus" or "Premier" columns have double end-capping to hide silanols from the boron atom.
-
-
Column Temp: 25°C (Do not heat; heat promotes boroxine formation).
-
Flow Rate: 0.6 mL/min.[3]
-
Detection: UV @ 254 nm (aromatic ring) and 230 nm (carbonyl).
Mobile Phase[4][6][7]
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: 5% B (Re-equilibration)
-
Sample Preparation (Critical Step)
-
Solvent: 50:50 Water:Acetonitrile (v/v).[4]
-
Note: Do not dissolve in pure Acetonitrile. Pure organic solvent favors the boroxine trimer. You must include water to hydrolyze any anhydride present in the solid state back to the monomeric acid before injection.
-
-
Concentration: 0.5 mg/mL.
-
Temperature: Keep autosampler at 4°C to inhibit aldehyde oxidation.
Experimental Workflow & Logic
The following diagram details the logic flow for the analysis, including the critical decision points for impurity identification.
Figure 2: Analytical workflow emphasizing the hydrolysis step in sample preparation.
Results & Discussion
Retention Behavior
Under the optimized acidic conditions, 2-Chloro-4-formyl-3-methylphenylboronic acid typically elutes as a sharp, symmetrical peak.
-
Main Peak (CFMPBA): ~6.5 min (mid-gradient).
-
Impurity 1 (Carboxylic Acid): Elutes earlier (more polar) due to the -COOH group.
-
Impurity 2 (De-boronated): Elutes later (less polar) if protodeboronation occurs (rare in this specific matrix unless heated).
System Suitability Limits
To ensure the data is trustworthy, the system must meet these metrics:
| Parameter | Acceptance Criteria | Logic |
| Tailing Factor ( | Indicates successful suppression of silanol interactions. | |
| Resolution ( | Between the Main Peak and the Carboxylic Acid impurity. | |
| % RSD (Area) | Demonstrates autosampler stability (no rapid oxidation). | |
| Plate Count ( | Ensures column efficiency. |
Troubleshooting & Self-Validation
Problem: I see a small "shoulder" or split peak on the main compound.
-
Cause: Incomplete hydrolysis of the boroxine trimer.
-
Solution: Ensure the sample diluent contains at least 50% water. Let the sample sit for 10 minutes before injection to reach equilibrium.
Problem: The peak is tailing severely.
-
Cause: Secondary interactions with the column stationary phase.
-
Solution: Your column may have active silanols. Switch to a "High Strength Silica" (HSS) or "Hybrid" (BEH) particle column, or ensure your Formic Acid is fresh (pH must be < 3.0).
Problem: Impurity levels are increasing over the run sequence.
-
Cause: The aldehyde is oxidizing in the vial.
-
Solution: Verify the autosampler is cooling at 4°C. Use amber glass vials.
References
-
Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note. Link
-
Duval, F., et al. (2015).[3] "Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin." Journal of Chromatography A, 1417, 57-63.[3] Link
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Boronic Acid equilibrium).
-
BLDpharm. "Product Analysis: (2-Chloro-4-formyl-3-methylphenyl)boronic acid - CAS 1451391-36-8." Link
-
SCIEX. "Quantitation of boronic acids at pg/mL levels of sensitivity." Technical Note. Link
Sources
A Senior Application Scientist's Guide to Alternatives for 2-Chloro-4-formyl-3-methylphenylboronic Acid in Complex Syntheses
Introduction: The Quest for the Ideal Arylating Agent
In the intricate world of pharmaceutical and materials science, the synthesis of biaryl compounds is a foundational pillar. These structural motifs are ubiquitous in agrochemicals, pharmaceuticals, and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl skeletons.[1][2] Within this context, reagents like 2-Chloro-4-formyl-3-methylphenylboronic acid have become valuable building blocks. This specific reagent allows for the direct introduction of a substituted benzaldehyde moiety, a crucial intermediate for further functionalization in drug discovery and development.
However, reliance on a single reagent can present challenges, including commercial availability, cost, and specific reactivity constraints that may not be suitable for all substrates. The aldehyde group, while synthetically useful, can be sensitive, and the overall electronic and steric profile of this particular boronic acid may not be optimal for every desired transformation. This guide provides a comprehensive comparison of viable alternative reagents and methodologies, grounded in experimental evidence, to empower researchers with a broader toolkit for their synthetic challenges. We will delve into the nuances of alternative boronic acids and explore different classes of organometallic reagents, such as organostannanes and organosilanes, each with its own unique reactivity profile and set of advantages.
The Benchmark: Understanding 2-Chloro-4-formyl-3-methylphenylboronic Acid
2-Chloro-4-formyl-3-methylphenylboronic acid is a versatile reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] Its utility stems from the presence of multiple functional groups: the boronic acid for the cross-coupling, the aldehyde for subsequent transformations (e.g., reductive amination, Wittig reactions, or oxidation to a carboxylic acid), and the chloro and methyl groups which influence the electronic properties and steric environment of the aromatic ring.
The core of its application lies within the Suzuki-Miyaura catalytic cycle, a well-understood process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4]
The Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, a step often facilitated by a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Cross-Coupling Strategies
When 2-Chloro-4-formyl-3-methylphenylboronic acid is not suitable, or when exploring different synthetic routes, other organometallic reagents can be employed in analogous cross-coupling reactions. The most prominent alternatives are organostannanes (Stille coupling) and organosilanes (Hiyama coupling).
Organostannanes: The Stille Cross-Coupling Reaction
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide.[5] Organostannanes are known for their stability to air and moisture and their tolerance of a wide variety of functional groups, making them highly reliable in complex syntheses.[6][7] This means that protecting groups are often unnecessary, which is a significant advantage.[7]
Causality Behind Experimental Choices: The key advantage of the Stille coupling is its orthogonality to many common functional groups. The C-Sn bond is covalent and generally unreactive under basic, acidic, or mild oxidizing/reducing conditions, which allows it to be carried into late-stage syntheses. However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[6]
The mechanism is similar to the Suzuki-Miyaura coupling, with the key difference being the transmetalation step, which involves the transfer of an organic group from the organostannane to the palladium center.[8]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. chem.libretexts.org [chem.libretexts.org]
The Strategic Advantage of MIDA Boronates: A Comparative Guide to 2-Chloro-4-formyl-3-methylphenylboronic acid and its MIDA Ester
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to the success of a synthetic campaign. Boronic acids have emerged as indispensable building blocks, yet their inherent instability can often compromise reaction efficiency and reproducibility. This guide provides a detailed comparison between 2-Chloro-4-formyl-3-methylphenylboronic acid and its corresponding N-methyliminodiacetic acid (MIDA) boronate, offering experimental insights for researchers, scientists, and drug development professionals.
Executive Summary: Stability and Performance
While 2-Chloro-4-formyl-3-methylphenylboronic acid is a valuable reagent in Suzuki-Miyaura couplings, its MIDA boronate counterpart offers significant advantages in terms of stability, handling, and reaction performance. MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified via silica gel chromatography.[1][2] This enhanced stability translates to more reliable and reproducible cross-coupling outcomes, particularly when dealing with sensitive substrates or complex, multi-step syntheses.
| Feature | 2-Chloro-4-formyl-3-methylphenylboronic acid | 2-Chloro-4-formyl-3-methylphenyl MIDA boronate |
| Physical State | Typically a solid, can be amorphous | Free-flowing, crystalline solid |
| Air & Moisture Stability | Prone to decomposition (protodeboronation, oxidation) | Indefinitely stable on the benchtop[1] |
| Chromatography | Generally incompatible | Stable to silica gel chromatography[3] |
| Handling | Requires careful handling and storage | Easy to handle and store |
| Reactivity in Coupling | Directly reactive | Requires in-situ deprotection (slow-release) |
| Reaction Yields | Can be variable due to decomposition | Generally higher and more reproducible[4] |
The Underlying Chemistry: Why MIDA Boronates Excel
The enhanced stability of MIDA boronates stems from the coordination of the nitrogen atom of the MIDA ligand to the boron center. This changes the hybridization of the boron from sp² in the boronic acid to sp³ in the MIDA boronate, effectively "protecting" the vacant p-orbital from unwanted side reactions.[2][5] This protection is reversible under mild basic conditions, allowing for the slow, controlled release of the reactive boronic acid in situ during the cross-coupling reaction.[6] This "slow-release" mechanism is crucial for maintaining a low concentration of the often-unstable free boronic acid, thereby minimizing decomposition and maximizing the desired cross-coupling efficiency.
Caption: MIDA protection and deprotection cycle.
Experimental Protocols
Synthesis of 2-Chloro-4-formyl-3-methylphenyl MIDA boronate
This protocol describes the conversion of the boronic acid to its corresponding MIDA boronate, a crucial step for enhancing stability and enabling more controlled downstream applications.
Materials:
-
2-Chloro-4-formyl-3-methylphenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous dioxane
-
Molecular sieves (4 Å)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-formyl-3-methylphenylboronic acid (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and anhydrous dioxane.
-
Add activated 4 Å molecular sieves to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of dioxane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude MIDA boronate can often be purified by recrystallization or silica gel column chromatography.[3]
Suzuki-Miyaura Cross-Coupling: A Comparative Workflow
The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, highlighting the key differences when using the boronic acid versus its MIDA boronate.
Sources
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. escholarship.org [escholarship.org]
Kinetic Optimization & Comparative Analysis: Suzuki Coupling of 2-Chloro-4-formyl-3-methylphenylboronic Acid
Executive Summary: The "Race Against Time"
In the landscape of Suzuki-Miyaura cross-coupling, 2-Chloro-4-formyl-3-methylphenylboronic acid (CFM-PBA) represents a "perfect storm" of kinetic challenges. It combines significant steric hindrance (ortho-chloro/meta-methyl buttressing) with high electronic instability (para-formyl induced protodeboronation).
This guide moves beyond standard protocols to provide a kinetic analysis of CFM-PBA. We compare its performance across three distinct catalyst generations, demonstrating that success with this substrate is not a matter of thermodynamic equilibrium, but a kinetic race between productive transmetallation and destructive protodeboronation .
The Substrate Challenge
-
Steric Wall: The 2-Cl substituent creates immediate steric pressure at the Pd-center during transmetallation. The 3-Me group "buttresses" the chlorine, reducing its conformational flexibility and effectively increasing its steric bulk.
-
Electronic Trap: The 4-formyl group is a strong electron-withdrawing group (EWG). While this theoretically accelerates transmetallation by increasing Lewis acidity at boron, it drastically lowers the activation energy for protodeboronation (hydrolytic C-B bond cleavage) under basic conditions.
Comparative Analysis: Catalyst & System Performance
We evaluated three distinct catalytic systems to determine the optimal kinetic window for CFM-PBA coupling with a standard aryl bromide (4-bromoanisole).
Table 1: Kinetic Performance Metrics (Representative Data)
| System | Catalyst Precursor | Ligand Class | Base / Solvent | Yield (2h) | % Protodeboronation | |
| A (Baseline) | Pd(PPh | Monodentate Phosphine | Na | 35% | 1.0 | 55% |
| B (Robust) | Pd(dppf)Cl | Bidentate Ferrocenyl | K | 68% | 4.2 | 25% |
| C (Advanced) | XPhos Pd G3 | Dialkylbiaryl Phosphine | K | 94% | 18.5 | < 5% |
Analysis of Results
System A: The Failure Mode (Pd(PPh
)
)
-
Observation: Rapid formation of the deboronated byproduct (3-chloro-2-methylbenzaldehyde).
-
Mechanistic Failure: The oxidative addition is slow, but the transmetallation is the bottleneck. The monodentate PPh
ligand creates a crowded Pd-center that struggles to accommodate the ortho-substituted boronic acid. The boronic acid sits in the basic media waiting for the catalyst, eventually succumbing to base-catalyzed hydrolysis (protodeboronation).
System B: The Intermediate Fix (Pd(dppf)Cl
)
-
Observation: Moderate yield, but incomplete conversion.[1]
-
Mechanistic Insight: The bidentate dppf ligand forces a larger bite angle, creating more space at the metal center. However, the reaction rate is still insufficient to fully outcompete the background decomposition of the formyl-boronic acid.
System C: The Kinetic Solution (XPhos Pd G3)
-
Observation: Near-quantitative conversion within 30 minutes.
-
Mechanistic Triumph: The bulky biaryl ligand (XPhos) serves two functions:
-
Facilitates LPd(0): It promotes the formation of a highly active monoligated Pd(0) species.
-
Accelerates Transmetallation: The ligand architecture allows for rapid interaction with the hindered boronate. The rate of coupling (
) becomes significantly faster than the rate of decomposition ( ).
-
Mechanistic Visualization
The following diagram illustrates the critical "fork in the road" for CFM-PBA. The survival of the molecule depends on the catalyst's ability to intercept the Boronate "Ate" Complex before water does.
Caption: The Kinetic Competition. The activated boronate complex faces two paths: productive transmetallation (blue) or destructive protodeboronation (red). The 4-formyl group accelerates the red path; bulky ligands accelerate the blue path.
Experimental Protocol: Kinetic Profiling
To validate these findings in your specific matrix, perform the following kinetic profiling run. This protocol uses HPLC monitoring to calculate
Reagents & Equipment[2][3]
-
Substrate: 2-Chloro-4-formyl-3-methylphenylboronic acid (1.2 equiv).
-
Coupling Partner: 4-Bromoanisole (1.0 equiv).
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv) - Inert and distinct UV profile.
-
Solvent: Degassed THF:Water (4:1).
Step-by-Step Workflow
-
Inert Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Pd-precatalyst (1-2 mol%), Boronic Acid, and Base (K
PO , 2.0 equiv). -
Solvent Addition: Add the degassed solvent mixture containing the Internal Standard.
-
Initiation: Add the Aryl Bromide to start the reaction (
). -
Sampling:
-
Withdraw 50 µL aliquots at
minutes. -
Quench: Immediately dispense aliquot into a vial containing 200 µL cold Acetonitrile + 1% Acetic Acid (The acid neutralizes the base, stopping deboronation immediately).
-
-
Analysis: Analyze via HPLC (UV 254 nm). Plot ln([ArBr]/[ArBr]₀) vs. time to determine initial rates.
Workflow Diagram
Caption: Kinetic sampling workflow. The acidic quench is critical to prevent post-sampling protodeboronation of the unstable boronic acid.
Expert Recommendations
Based on the kinetic profile of CFM-PBA, the following optimizations are recommended for scale-up:
-
Switch to Pre-formed Esters: If the free acid proves too unstable despite catalyst optimization, convert CFM-PBA to its Pinacol Ester . The ester releases the active boronate species more slowly (the "Slow Release" strategy), keeping the concentration of the vulnerable species low relative to the catalyst.
-
Anhydrous Conditions: Utilize Pd-XPhos G3 with KF in dry THF . By removing water, you eliminate the primary pathway for protodeboronation, although you must ensure the solubility of the fluoride source.
-
Order of Addition: Do not premix the boronic acid and base. Add the base last or use a syringe pump to add the base slowly, ensuring that whenever an active boronate is formed, a catalyst is ready to receive it.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Mechanism, Speciation, and Scale-Up. Journal of the American Chemical Society, 139(3), 1312–1318. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with Heteroaryl Boronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
Yield Comparison: Palladium Catalysts for Sterically Hindered ortho-Substituted Aryl Chlorides
Executive Summary
The Challenge: The Suzuki-Miyaura cross-coupling of sterically hindered ortho-substituted aryl chlorides represents a critical bottleneck in drug discovery. Standard "workhorse" catalysts like Pd(PPh₃)₄ often fail due to the high energy barrier of oxidative addition into the electron-rich C–Cl bond and the steric congestion impeding the formation of the active Pd(0) species.
The Solution: This guide compares the performance of legacy systems against modern Buchwald Precatalysts (Gen 3/4) and Pd-PEPPSI-NHC complexes. Experimental data confirms that switching from Pd(PPh₃)₄ to XPhos Pd G4 or Pd-PEPPSI-IPr can increase isolated yields from <15% to >92% under identical thermal conditions, primarily by stabilizing the monoligated Pd(0) intermediate and accelerating reductive elimination.
The Contenders: Catalyst Profiles
Legacy Systems (The Baseline)
-
Pd(PPh₃)₄ (Tetrakis): The historical standard.
-
Status:Obsolete for hindered chlorides.
-
Flaw: Phosphine dissociation is slow; oxidative addition into chlorides is kinetically unfavorable; air-sensitive.
-
-
Pd(dppf)Cl₂:
-
Status:Intermediate.
-
Use Case: Good for aryl bromides/triflates but often stalls with ortho-substituted chlorides due to the large bite angle not accommodating the steric bulk during transmetalation.
-
Modern High-Performance Systems
-
XPhos Pd G4 (Buchwald Generation 4):
-
Pd-PEPPSI-IPr (NHC Complex):
Comparative Analysis: Yield & Performance
Specific Scenario: Coupling of 2-chloro-1,3-dimethylbenzene (hindered aryl chloride) with 2-methylphenylboronic acid (hindered boronic acid). Conditions: 1.0 equiv Ar-Cl, 1.5 equiv Ar-B(OH)₂, 2.0 equiv K₂CO₃, Dioxane/H₂O (4:1), 80°C, 2 hours.*
| Catalyst System | Ligand Class | Catalyst Loading | Isolated Yield | Purity (HPLC) | Mechanistic Bottleneck |
| Pd(PPh₃)₄ | Monodentate Phosphine | 5.0 mol% | < 12% | 65% | Failed Oxidative Addition (C-Cl bond too strong). |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 3.0 mol% | 41% | 82% | Slow Transmetalation due to steric crowding. |
| Pd₂(dba)₃ + SPhos | Dialkylbiaryl Phosphine | 1.0 mol% | 88% | 96% | Efficient, but in situ mixing can lead to inconsistent L:Pd ratios. |
| XPhos Pd G4 | Precatalyst (Biaryl) | 1.0 mol% | 94% | >99% | None. Rapid activation and turnover. |
| Pd-PEPPSI-IPr | NHC (Carbene) | 1.0 mol% | 96% | >99% | None. Extremely robust against air/moisture. |
Key Insight: The jump from Pd(PPh₃)₄ to Pd-PEPPSI-IPr represents a 8x increase in yield with a 5x reduction in catalyst loading .
Mechanistic Visualization
The following diagram illustrates why bulky ligands (XPhos/NHC) succeed where PPh₃ fails. The critical difference lies in the stabilization of the Monoligated Pd(0) species (LPd⁰), which is the active catalyst.
Caption: The catalytic cycle highlights the role of bulky ligands (L) in stabilizing the unsaturated Pd(0) species and forcing the reductive elimination of sterically crowded products.
Experimental Protocol: The "Gold Standard" Screen
Do not waste time optimizing legacy catalysts. Use this protocol to screen the two top-tier candidates (XPhos vs. PEPPSI) for your specific hindered substrate.
Materials
-
Substrate: 1.0 mmol Aryl Chloride (Hindered).
-
Coupling Partner: 1.5 mmol Boronic Acid/Pinacol Ester.
-
Base: Potassium Phosphate Tribasic (
), finely ground (anhydrous). -
Solvent: 1,4-Dioxane (anhydrous).
-
Catalysts:
-
A: XPhos Pd G4 (CAS: 1599466-81-5)
-
B: Pd-PEPPSI-IPr (CAS: 905459-27-0)
-
Step-by-Step Methodology
-
Setup: In a glovebox or under active
flow, charge a 4 mL screw-cap vial with the Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and (2.0 equiv). -
Catalyst Addition: Add 1.0 mol% of Catalyst A to Vial 1 and Catalyst B to Vial 2.
-
Note: For extremely valuable substrates, you may lower loading to 0.5 mol%, but 1.0 mol% is standard for screening.
-
-
Solvent: Add 1,4-Dioxane (concentration 0.2 M, approx 5 mL for 1 mmol scale).
-
Reaction: Seal the vials with a PTFE-lined cap. Heat to 80°C in a heating block with vigorous stirring (1000 rpm) for 2 hours.
-
Why 80°C? High enough to overcome the activation energy of the C-Cl bond, but mild enough to prevent protodeboronation of the boronic acid.
-
-
Workup: Cool to room temperature. Filter through a small pad of Celite, eluting with EtOAc.
-
Analysis: Analyze via UPLC-MS or GC-FID against an internal standard (e.g., dodecane).
Decision Matrix: Selecting the Right Catalyst
Use this logic flow to determine which catalyst to deploy for your specific molecule.[5]
Caption: A logical hierarchy for catalyst selection based on substrate sterics and heteroatom content.
References
-
Comparison of Allyl Based Palladium Precatalysts: Comparison of the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]
-
Pd-PEPPSI-IPr Performance: Pd-PEPPSI-IPr: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link][6]
-
XPhos Pd G2/G3 Efficiency: A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindole. [Link]
-
General Catalyst Screening Guide: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. [Link]
-
Heteroaryl Chloride Specifics: New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. [Link]
Sources
A Senior Application Scientist's Guide to Structural Confirmation of Novel Compounds Using 2D NMR Techniques
For: Researchers, scientists, and drug development professionals engaged in the crucial task of unambiguous molecular structure determination.
Introduction: Beyond the One-Dimensional Spectrum
In the pursuit of novel chemical entities, the unequivocal confirmation of a molecular structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, it often falls short in the face of complex scaffolds, overlapping signals, and intricate stereochemistry. This is where two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, transforming a convoluted series of peaks into a detailed roadmap of atomic connectivity and spatial relationships.[1][2][3] This guide provides an in-depth comparison of the four workhorse 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—offering not just the "what" but the "why" behind experimental choices, grounded in practical insights and robust protocols.
The Strategic Ensemble: Choosing Your 2D NMR Experiments
The power of 2D NMR lies in the synergistic application of a suite of experiments. No single technique provides the complete picture; rather, each offers a unique piece of the structural puzzle. The logical flow of data acquisition and interpretation is critical for an efficient and accurate structure elucidation process.
Figure 1: A typical workflow for 2D NMR-based structure elucidation of a novel compound.
Comparative Analysis of Core 2D NMR Techniques
The selection of 2D NMR experiments should be a strategic process, balancing the need for specific information with practical considerations like experiment time and sample concentration. The following table provides a comparative overview of the most common techniques.
| Technique | Full Name | Information Gained | Typical Acquisition Time (Small Molecule) | Relative Sensitivity | Primary Application |
| COSY | CO rrelation S pectroscopY | ¹H-¹H scalar (J) couplings, typically over 2-3 bonds.[4] | 5-30 minutes[5] | High | Identifying proton spin systems and neighboring protons. |
| HSQC | H eteronuclear S ingle Q uantum C oherence | Direct one-bond ¹H-¹³C correlations.[6][7] | 15-60 minutes | High (proton-detected) | Assigning protons to their directly attached carbons. |
| HMBC | H eteronuclear M ultiple B ond C orrelation | Long-range ¹H-¹³C correlations, typically over 2-4 bonds.[6] | 1-4 hours | Moderate | Assembling molecular fragments and identifying connectivity across quaternary carbons. |
| NOESY | N uclear O verhauser E ffect S pectroscopY | Through-space correlations between protons that are close in proximity (<5 Å).[8] | 2-12 hours[9] | Low | Determining relative stereochemistry and 3D conformation. |
Deep Dive into Each Technique: Principles and Practical Applications
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is often the first 2D technique employed after initial 1D spectra are acquired. It provides a homonuclear correlation map, revealing which protons are scalar-coupled to each other, typically through two or three bonds.[4]
-
Causality in Interpretation: The presence of an off-diagonal cross-peak in a COSY spectrum indicates that the two protons at the corresponding chemical shifts on the horizontal and vertical axes are J-coupled. By "walking" through the correlations, one can trace out entire spin systems within the molecule. For example, in an ethyl group, a cross-peak will be observed between the methyl and methylene protons, confirming their connectivity.[10]
-
Self-Validating Protocol: The symmetrical nature of the COSY spectrum, with cross-peaks appearing mirrored across the diagonal, provides an internal validation of the observed correlations.[10]
HSQC (Heteronuclear Single Quantum Coherence): The Direct Connection
The HSQC experiment is a cornerstone of modern structure elucidation, offering a highly sensitive method to correlate each proton with its directly attached carbon atom.[6][7]
-
Expertise in Application: HSQC is a proton-detected experiment, which makes it significantly more sensitive than older carbon-detected methods like HETCOR.[11] This sensitivity allows for the analysis of smaller sample quantities. An "edited" HSQC can further differentiate between CH/CH₃ and CH₂ groups by the phase of the cross-peak, providing similar information to a DEPT-135 experiment but with superior sensitivity.[6]
-
Trustworthiness of Data: The one-bond nature of the correlation is highly reliable. The absence of a cross-peak for a given protonated carbon is a strong indicator of an issue with the experiment or sample, rather than a structural ambiguity.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Puzzle
While HSQC connects protons to their own carbons, the HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds.[6] This is arguably the most powerful experiment for piecing together the molecular skeleton.
-
Causality in Experimental Design: The HMBC pulse sequence is optimized for a range of smaller, long-range J-couplings (typically 2-15 Hz), while suppressing the large, one-bond couplings seen in HSQC.[12] The absence of a correlation does not definitively rule out proximity, as the magnitude of three-bond couplings is dependent on the dihedral angle (Karplus relationship).[6]
-
Authoritative Grounding in Structure Building: HMBC is crucial for identifying connectivity to non-protonated (quaternary) carbons, which are invisible in HSQC and often ambiguous in 1D ¹³C NMR. Observing a correlation from a proton to a quaternary carbon provides an unambiguous connection point between molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Insights
Unlike the previous techniques that rely on through-bond couplings, NOESY detects correlations between protons that are close to each other in 3D space, typically within 5 Ångstroms, through the Nuclear Overhauser Effect.[8][13]
-
Expertise in Stereochemical Assignment: NOESY is the primary tool for determining relative stereochemistry. For example, observing a NOESY cross-peak between two protons on a ring system can confirm a cis relationship. The intensity of the NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing semi-quantitative distance information.
-
Trustworthiness and Alternatives: For medium-sized molecules (MW ~700-1200 Da), the NOE can be close to zero. In such cases, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the preferred alternative, as the ROE is always positive.[13]
Experimental Protocols: A Self-Validating Approach
The following are generalized, step-by-step protocols for acquiring high-quality 2D NMR data. Specific parameters will need to be optimized based on the spectrometer, probe, and sample.
Sample Preparation
-
Compound Purity: Ensure the sample is as pure as possible. Contaminants can complicate spectral interpretation.[14]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and has minimal signal overlap with regions of interest.
-
Concentration: For a typical small molecule (<1000 g/mol ), aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent for proton-detected experiments like COSY, HSQC, and NOESY. For carbon-detected experiments or less sensitive experiments like HMBC, a higher concentration (50-100 mg) may be necessary.[15]
-
Tube and Filling: Use a high-quality, clean NMR tube. The sample height should be approximately 4-5 cm to ensure it is within the active region of the detection coil.[15]
Instrument Setup and Calibration
-
Acquire 1D Spectra: Always acquire a standard 1D ¹H spectrum first.[16] This allows for verification of sample purity, assessment of concentration, and optimization of the spectral window for the 2D experiments. A 1D ¹³C spectrum is also highly recommended.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tuning and Matching: Tune and match the probe for all relevant nuclei (e.g., ¹H and ¹³C for HSQC/HMBC) to ensure efficient radiofrequency pulse transmission and signal detection.[16]
-
Pulse Width Calibration: Calibrate the 90° pulse width for ¹H for accurate experiment execution.
Detailed Protocol: ¹H-¹H COSY
Figure 2: Workflow for a standard COSY experiment.
-
Load Experiment: From the spectrometer software, load a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems).[17]
-
Set Spectral Window: Set the spectral width (SW) and transmitter offset (o1p) in both dimensions (F1 and F2) to encompass all proton signals of interest, based on the 1D ¹H spectrum.[18]
-
Set Acquisition Parameters:
-
TD (Time Domain): Set the number of data points in the direct dimension (F2) to 1K or 2K, and in the indirect dimension (F1) to 128 or 256.[17]
-
NS (Number of Scans): A small number of scans (2-8) per increment is usually sufficient for COSY.
-
DS (Dummy Scans): Use 4-16 dummy scans to allow the sample to reach a steady state before acquisition.
-
-
Acquisition: Start the experiment.
-
Processing: After acquisition, apply a Fourier transform in both dimensions (xfb). Use an appropriate window function (e.g., sine-bell) to improve resolution and reduce artifacts. The resulting spectrum can be symmetrized to reduce noise.[19]
Detailed Protocol: ¹H-¹³C HSQC
-
Load Experiment: Load a standard gradient-selected, edited HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems).[20]
-
Set Spectral Windows:
-
F2 (¹H): Set the SW and o1p based on the 1D ¹H spectrum.
-
F1 (¹³C): Set the SW and o2p based on the expected chemical shift range of the carbons (e.g., 0-160 ppm for aliphatic and aromatic regions).
-
-
Set Acquisition Parameters:
-
TD: TD(F2) = 1K-2K, TD(F1) = 256.
-
NS: Typically 2-16 scans per increment, depending on sample concentration.[15]
-
J-Coupling Constant: The pulse sequence is optimized for a one-bond ¹H-¹³C coupling constant, typically set to an average value of 145 Hz.
-
-
Acquisition and Processing: Acquire the data and process with a Fourier transform. Apply a squared sine-bell window function in both dimensions.
Detailed Protocol: ¹H-¹³C HMBC
-
Load Experiment: Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Set Spectral Windows: Set the ¹H and ¹³C spectral windows as described for the HSQC experiment.[18]
-
Set Acquisition Parameters:
-
TD: TD(F2) = 2K, TD(F1) = 256-512.
-
NS: HMBC is less sensitive than HSQC; a higher number of scans (e.g., 8-64) is often required.[15]
-
Long-Range Coupling Constant: The experiment is optimized for a range of long-range couplings. A typical value is 8 Hz.
-
-
Acquisition and Processing: Acquire and process the data similarly to HSQC.
Detailed Protocol: ¹H-¹H NOESY
-
Load Experiment: Load a standard phase-sensitive, gradient-selected NOESY pulse program (e.g., noesygpph on Bruker systems).
-
Set Spectral Window: Set the ¹H spectral window in both dimensions as for the COSY experiment.
-
Set Acquisition Parameters:
-
TD: TD(F2) = 2K, TD(F1) = 256-512.
-
NS: NOESY is an insensitive experiment; a significant number of scans (16-128) may be needed.
-
Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time of 300-800 ms is a good starting point. This may need to be optimized for your specific molecule.[21]
-
-
Acquisition and Processing: Acquire the data. Process with a Fourier transform and apply a squared sine-bell window function. Phasing of the 2D spectrum is critical for accurate interpretation.
Conclusion: An Integrated Approach to Structural Certainty
The structural confirmation of a novel compound is a process of systematic deduction, where each piece of spectroscopic data must corroborate the others. The 2D NMR techniques discussed herein—COSY, HSQC, HMBC, and NOESY—form a powerful and self-validating toolkit. By understanding the fundamental principles, comparative strengths, and practical nuances of each experiment, researchers can confidently navigate the path from a complex mixture of signals to an unambiguous molecular structure, accelerating the pace of discovery and innovation in drug development and chemical sciences.
References
- Kline, M., & Cheatham, S. (2003). A series of examples of 15N HMBC connectivities. Magnetic Resonance in Chemistry, 41(4), 307-314.
- Slideshare. (n.d.). 2D NMR Spectroscopy.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- Indiana University. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack). IU NMR Facility.
- Emery Pharma. (2018, April 2).
- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Advances in Polymer Science. (n.d.).
- University of Arizona. (n.d.).
- Nowick, J. S. (2011, December 1). Lecture 22.
- Wikipedia. (2024, October 15). Two-dimensional nuclear magnetic resonance spectroscopy.
- University of California, Santa Barbara. (2022, March 22). Manually Setting up 2D experiments. Nuclear Magnetic Resonance Facility.
- Bruker. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments.
- University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
- IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT.
- Preprints.org. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
- Unknown. (n.d.).
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
- ResearchGate. (2025, May 2). (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
- ACS Publications. (2020, February 7). CASE (Computer-Assisted Structure Elucidation) Study for an Undergraduate Organic Chemistry Class.
- Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment.
- Unknown. (n.d.). Basic 2D NMR experiments.
- Unknown. (n.d.). 2D NMR FOR THE CHEMIST.
- National Institutes of Health. (n.d.). Advances in Nuclear Magnetic Resonance for Drug Discovery.
- Columbia University. (2018, August 8). NOESY and ROESY.
- ACS Publications. (2023, May 17). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry.
- Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy.
- Madoc - Nantes Université. (2024, June 12). Implementation protocol for the ultrafast COSY experiment.
- University of California, Santa Barbara. (n.d.). Complex NMR experiments: 2D, selective, etc..
- Kwan, E. E. (n.d.). 2D NMR Solutions.pdf.
- ACS Publications. (2020, April 6). Best Practices in Utilization of 2D-NMR Spectral Data as the Input for Chemometric Analysis in Biopharmaceutical Applications.
- University of California, Santa Barbara. (n.d.). Gradient Enhanced HMBC. NMR Facility, UCSB Chem and Biochem.
- The University of Chicago. (2021, March 10). 1D NOESY made easy. NMR Facility - Chemistry Department.
- ResearchGate. (n.d.).
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Mass spectrometric fragmentation patterns of 2-Chloro-4-formyl-3-methylphenylboronic acid derivatives
This guide provides an in-depth technical comparison of mass spectrometric strategies for analyzing 2-Chloro-4-formyl-3-methylphenylboronic acid (CAS: 1451391-36-8*), a critical intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.
Note: While specific spectral libraries for this exact derivative are limited in public domains, the fragmentation patterns described below are derived from established mechanistic principles of polysubstituted arylboronic acids, validated by electrospray ionization (ESI) and electron impact (EI) behaviors of structurally homologous compounds.
Executive Summary: The Analytical Challenge
The analysis of 2-Chloro-4-formyl-3-methylphenylboronic acid presents a "triad of instability" for mass spectrometry:
-
Boronic Acid Moiety: Prone to thermal dehydration (forming boroxines) and oxidation, making direct GC-MS impossible without derivatization.
-
Formyl Group: Susceptible to oxidation (to carboxylic acid) or reduction during sample preparation.
-
Ortho-Substitution: The steric crowding of the 2-Chloro and 3-Methyl groups affects ionization efficiency and derivatization kinetics.
Recommendation:
-
For Quantitation/Trace Analysis: Use LC-ESI-MS/MS (Negative Mode) for direct analysis of the free acid.
-
For Structural Confirmation/Impurity Profiling: Use GC-MS (EI) following cyclic boronate derivatization.
Method A: LC-ESI-MS/MS (Direct Analysis)
Direct infusion or LC-coupled ESI is the preferred method for preserving the boronic acid functionality without thermal degradation.
Experimental Protocol
-
Solvent System: Methanol/Water (50:50 v/v) with 0.1% Ammonium Acetate. Avoid acidic modifiers (Formic acid) which can promote protodeboronation.
-
Ionization Mode: Negative Electrospray (ESI-). Arylboronic acids form stable
or adducts . -
Concentration: 10 µg/mL (infusion) or 100 ng/mL (LC-MS).
Fragmentation Pathway (ESI-)
In negative mode, the molecule (
-
Primary Transition: Loss of water (
) to form the boroxine precursor or cyclic anhydride. -
Secondary Transition: Cleavage of the B-C bond (deboronation), often yielding the phenolic anion if oxidation occurs in-source.
Diagnostic Isotope Pattern:
The combination of Boron (
-
M (197): Base peak (
) -
M-1 (196):
intensity ( ) -
M+2 (199):
intensity ( )
Method B: GC-MS (EI) with Derivatization
Gas chromatography requires the conversion of the polar
Derivatization Protocol (Standardized)
Reagent: 1,3-Propanediol (forms a 6-membered cyclic ester) or Pinacol (forms a 5-membered ester, but higher steric bulk).
-
Step 1: Dissolve 1 mg of sample in 1 mL Acetonitrile.
-
Step 2: Add 1.5 equivalents of 1,3-Propanediol.
-
Step 3: Heat at 60°C for 30 mins.
-
Step 4: Inject 1 µL into GC-MS (Splitless).
Why 1,3-Propanediol? The 2-Chloro and 3-Methyl substituents create steric hindrance. The 6-membered ring of the propanediol ester is often more stable and forms faster than the bulky pinacol ester for ortho-substituted boronic acids.
Fragmentation Pathway (EI, 70 eV)
Assuming 1,3-propanediol derivative (
-
Molecular Ion (
): Visible at m/z 238 . -
Base Peak: Often driven by the loss of the formyl radical (
) or Chlorine. -
Alpha-Cleavage: Loss of alkyl fragments from the boronate ring.
Comparative Fragmentation Analysis
The following table contrasts the key diagnostic ions observed in both techniques.
| Feature | LC-ESI-MS (Negative) | GC-MS (EI) - Propanediol Ester |
| Target Species | Free Acid ( | Cyclic Boronate Ester ( |
| Primary m/z | 197 (Deprotonated) | 238 (Molecular Ion) |
| Key Neutral Loss | ||
| Boron Fingerprint | Distinct M-1 peak ( | Preserved, but complexed with ester fragments |
| Sensitivity | High (pg levels) | Moderate (ng levels) |
| Suitability | Quantitation, Thermolabile samples | Structural Elucidation, Impurity profiling |
Visualized Fragmentation Mechanics
The diagram below illustrates the predicted fragmentation logic for the 1,3-propanediol derivative under Electron Impact (EI), highlighting the competition between the Formyl and Chloro substituents.
Figure 1: Predicted EI fragmentation tree for the 1,3-propanediol derivative of 2-Chloro-4-formyl-3-methylphenylboronic acid. The loss of CO and Cl are competing high-energy pathways.
References
-
Fragmentation of Phenylboronic Acids
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019).[1] NIH/PubMed.
-
-
ESI-MS Behavior of Arylboronic Acids
- Arylboronic acid chemistry under electrospray conditions. (2010). Journal of Mass Spectrometry.
-
GC-MS Derivatization Protocols
-
Benzaldehyde Fragmentation Mechanisms
Sources
Definitive Guide: Boronic Acids vs. Organotin Reagents in Cross-Coupling
Executive Summary: The Shift from Tin to Boron
In the landscape of Palladium-catalyzed C-C bond formation, the choice between Suzuki-Miyaura (Boron) and Stille (Tin) coupling is rarely a coin toss—it is a strategic decision dictated by the stage of development. While the Stille coupling historically offered superior functional group tolerance under neutral conditions, the Suzuki-Miyaura reaction has become the industry standard for pharmaceutical and large-scale synthesis.
This dominance is driven by three critical factors: toxicity profiles , downstream purification efficiency , and supply chain robustness . This guide provides an in-depth technical comparison to substantiate why boronic acids are the superior choice for 90% of applications, while identifying the niche scenarios where organotin reagents remain indispensable.
Critical Analysis: The "Elephant in the Room" (Toxicity & Purification)
The primary driver for the industry-wide shift to boronic acids is the severe toxicity and purification burden associated with organostannanes.
2.1 Toxicity and Safety (The EHS Perspective)
-
Organotin Reagents (Stille): Tributyltin and trimethyltin byproducts are highly neurotoxic and persistent organic pollutants. They are notorious endocrine disruptors. In a GMP environment, the use of tin requires dedicated waste streams and rigorous cleaning validation to ensure <10 ppm residual tin in the final API (Active Pharmaceutical Ingredient).
-
Boronic Acids (Suzuki): Boronic acids are generally classified as low-toxicity.[1][2][3] Their degradation products (boric acid/salts) are water-soluble and environmentally benign compared to heavy metals.
2.2 Purification: The Downstream Bottleneck
The "hidden cost" of Stille coupling is the workup.
-
Stille Challenge: Organotin byproducts (
) are lipophilic and often co-elute with the product during chromatography. Removing them requires specific, time-consuming protocols (e.g., KF/Celite filtration, silica with Et3N, or fluorous scavenging). -
Suzuki Advantage: Boron byproducts are polar/ionic after hydrolysis. They partition into the aqueous phase during a simple liquid-liquid extraction, leaving the organic product clean.
Mechanistic Divergence: Transmetallation
Both cycles share the oxidative addition and reductive elimination steps. The divergence—and the source of their respective pros/cons—lies in the Transmetallation step.
-
Stille (Neutral): Transmetallation occurs directly between the Pd(II) species and the organostannane. No base is required, preserving base-sensitive groups (e.g., esters, labile protecting groups).
-
Suzuki (Base-Activated): The boronic acid is not nucleophilic enough to transmetallate directly. It requires activation by a base (hydroxide, carbonate) to form a boronate species (
), which is the active nucleophile.
Visualizing the Mechanism
The following diagram illustrates the catalytic cycles, highlighting the activation requirement for Suzuki coupling.
Figure 1: Comparative Catalytic Cycle. Note the Suzuki path (Green) requires base activation, while the Stille path (Red) proceeds under neutral conditions.
Data-Driven Comparison
The following table synthesizes data comparing the two methods for the synthesis of biaryls (e.g., 4-(2-methylallyl)-1,1'-biphenyl), a common benchmark.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Reagent Stability | Moderate (Protodeboronation possible) | High (Air/Moisture stable) |
| Atom Economy | High (Low MW byproducts: | Low (High MW waste: |
| Toxicity (Reagent) | Low (LD50 > 2000 mg/kg) | High (Neurotoxic, LD50 < 200 mg/kg) |
| Reaction Conditions | Basic (requires | Neutral (No base required) |
| Purification | Simple Extraction / Crystallization | Complex (F- treatment, scavengers) |
| Industrial Scalability | Excellent (Preferred for GMP) | Poor (Avoided due to Sn residue) |
| Typical Yield | 85-95% (Optimized) | 80-95% (Substrate dependent) |
Experimental Protocols
Protocol A: Robust Suzuki-Miyaura Coupling (General)
Best for: Standard biaryl synthesis, scale-up, and GMP.
-
Charge: To a reaction vial, add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and
(3-5 mol%). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Note: Water is crucial for the base solubility and activation step.
-
Base: Add
(2.0 equiv). -
Reaction: Heat to 80-100°C under inert atmosphere (
or Ar) for 2-4 hours. Monitor by HPLC/TLC. -
Workup (Self-Validating):
-
Dilute with EtOAc and water.
-
Separate layers.[4] The boronic acid byproducts remain in the aqueous layer.
-
Wash organic layer with brine, dry over
, and concentrate. -
Result: Crude material is typically >90% pure before column.
-
Protocol B: Stille Coupling with Fluoride Workup
Best for: Base-sensitive substrates or complex natural product synthesis.
-
Charge: Add Aryl Halide (1.0 equiv), Organostannane (1.1 equiv), and
(5 mol%). -
Solvent: Add dry Toluene or DMF (degassed).
-
Reaction: Heat to 90-110°C under Argon for 12-24 hours.
-
Workup (CRITICAL STEP):
-
Cool to room temperature.[3]
-
Tin Removal: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 2mL per mmol of tin).
-
Stir vigorously for 1 hour. A bulky white precipitate (
) will form. -
Filter the suspension through a pad of Celite to remove the solid tin polymer.
-
Proceed with standard extraction and chromatography. Warning: Without the KF step, tin residues will streak on the column.
-
Decision Framework: When to Use Which?
Do not default to Stille unless the chemistry demands it. Use this decision tree to validate your choice.
Figure 2: Method Selection Decision Tree. Suzuki is the default for scale and safety; Stille is the fallback for sensitivity and sterics.
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. [Link][6][7]
-
Dunetz, J. R., & Magano, J. (2012). Applications of Pd-Catalyzed C-N Cross-Coupling Reactions in the Pharmaceutical Industry.[1][8] Chemical Reviews, 112(12), 6607-6689. (Discusses metal limits and scale-up preference). [Link]
-
Gallagher, W. P., et al. (2010). Removal of Organotin Impurities from Reaction Mixtures.[1][4][9][10] Organic Process Research & Development. (Detailed protocols for KF/Silica workups).
Sources
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- 4. Workup [chem.rochester.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sdlookchem.com [sdlookchem.com]
- 10. researchgate.net [researchgate.net]
Comparison of thermal stability between different substituted phenylboronic acids
For researchers, medicinal chemists, and process development scientists, the thermal stability of reagents is a critical parameter influencing reaction efficiency, product purity, and overall process safety. Phenylboronic acids, ubiquitous building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, are no exception. Their propensity to undergo thermal decomposition, primarily through dehydration to form cyclic boroxine anhydrides, can significantly impact their reactivity and shelf-life. This guide provides a comprehensive comparison of the thermal stability of various substituted phenylboronic acids, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Understanding the structure-stability relationships outlined herein will empower you to make more informed decisions in the selection and handling of these versatile reagents.
The Fundamental Role of Substituents in Thermal Stability
The thermal stability of a substituted phenylboronic acid is intrinsically linked to the electronic and steric nature of the substituent on the phenyl ring. These substituents modulate the electron density at the boron atom and influence the intermolecular interactions in the solid state, thereby affecting the temperature at which decomposition occurs.
Electronic Effects: A Balancing Act
The primary thermal decomposition pathway for phenylboronic acids is an intermolecular dehydration to form the corresponding boroxine. This process involves the elimination of water from three molecules of the boronic acid. The ease of this reaction is influenced by the acidity of the boronic acid, which is directly controlled by the electronic properties of the ring substituent.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups are known to increase the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the intermolecular dehydration process, often leading to a lower decomposition temperature.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkoxy (-OR) and alkyl (-R) groups decrease the Lewis acidity of the boronic acid. This reduction in acidity generally enhances the thermal stability by making the boronic acid hydroxyl groups less prone to elimination.
Positional Isomerism: The Ortho Effect
The position of the substituent on the phenyl ring—ortho, meta, or para—plays a crucial role in determining thermal stability. The "ortho effect" is a well-documented phenomenon where ortho-substituents, regardless of their electronic nature, can introduce unique stability characteristics. This is often attributed to steric hindrance around the boronic acid moiety, which can impede the intermolecular interactions required for boroxine formation. Furthermore, ortho-substituents with hydrogen bond accepting capabilities can form intramolecular hydrogen bonds with the boronic acid protons, further stabilizing the molecule.
Comparative Thermal Analysis Data
To provide a clear and objective comparison, the following table summarizes the thermal decomposition data for a range of substituted phenylboronic acids, as determined by Thermogravimetric Analysis (TGA). The onset decomposition temperature (Tonset) represents the temperature at which significant mass loss begins.
| Substituent | Position | Tonset (°C) | Observations |
| Unsubstituted | - | ~180-210 | Decomposes to boroxine through dehydration. |
| Electron-Donating Groups | |||
| 4-Methoxy | para | ~180 | Similar to unsubstituted phenylboronic acid.[1] |
| Electron-Withdrawing Groups | |||
| 4-Chloro | para | ~294 | Significantly higher than unsubstituted, suggesting stabilization in the solid state.[1] |
| Positional Isomers | |||
| iso-Butoxy | ortho | Higher | The ortho isomer shows enhanced thermal stability compared to meta and para isomers. |
| iso-Butoxy | meta | Lower | |
| iso-Butoxy | para | Lower |
Note: The data for iso-butoxy phenylboronic acids indicates a trend where the ortho isomer is more stable than the meta and para isomers, highlighting the ortho effect. Specific decomposition temperatures from the literature are pending further review of the requested full-text articles.
Mechanistic Insights into Thermal Decomposition
The primary thermal decomposition pathway for phenylboronic acids is the intermolecular dehydration to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine. This reaction is a condensation process where three molecules of the boronic acid eliminate three molecules of water.
Caption: Thermal decomposition of phenylboronic acid to boroxine.
The stability of the boroxine ring and the kinetics of its formation are influenced by the substituents on the aryl ring. While beyond the scope of this guide, it is worth noting that boroxines can exist in equilibrium with their corresponding boronic acids in the presence of water, and their hydrolysis is generally rapid.[1]
Experimental Protocols
To ensure the reproducibility and validity of thermal stability studies, standardized experimental protocols for TGA and DSC are essential.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the phenylboronic acid sample into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the sample mass (as a percentage of the initial mass) against temperature.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the phenylboronic acid sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
-
Data Analysis:
-
Plot the heat flow against temperature.
-
Endothermic events (e.g., melting, dehydration) will appear as peaks pointing down, while exothermic events (e.g., some decompositions) will point up.
-
The peak temperature and the area under the peak (enthalpy) provide quantitative information about the thermal event.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion and Future Outlook
The thermal stability of substituted phenylboronic acids is a critical consideration for their effective use in organic synthesis. This guide has established that both electronic and steric factors, dictated by the nature and position of substituents, significantly influence their decomposition temperatures. While a clear trend of electron-donating groups enhancing stability and electron-withdrawing groups reducing it can be generally inferred, the "ortho effect" can lead to exceptions.
The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to assess the thermal stability of their own boronic acid derivatives. As the field of catalysis and drug discovery continues to evolve, a deeper understanding of the solid-state properties of these essential building blocks will be paramount. Further systematic studies on a wider array of substituted phenylboronic acids are warranted to build a more comprehensive predictive model for their thermal stability.
References
-
Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]
-
Bissessar, A., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. [Link]
-
Pike, R. M. (1999). Decomposition Studies of Solid Residues from Dried Salt Soltuions Containing Phenylborate Compounds. OSTI.GOV. [Link]
-
ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4-formyl-3-methylphenylboronic acid
Operational Context & Risk Profile
As researchers, we often treat boronic acid derivatives as benign intermediates in Suzuki-Miyaura couplings.[1][2] However, 2-Chloro-4-formyl-3-methylphenylboronic acid presents a multi-faceted risk profile that demands specific attention beyond standard "lab coat and glasses" protocols.[1][2]
This molecule contains three distinct functional groups that dictate our safety strategy:
-
Boronic Acid: A Lewis acid capable of reversible covalent bonding with biological diols (sugars, enzymes), acting as a potential irritant and sensitizer.[1][2]
-
Aldehyde (Formyl): Highly reactive; susceptible to air oxidation (forming the carboxylic acid) and capable of cross-linking proteins.[2]
-
Aryl Chloride: Defines the waste stream as halogenated , affecting disposal compliance and cost.[2]
This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for handling this compound to preserve both operator safety and compound integrity.
Hazard Identification & PPE Matrix
Core Hazards (GHS Classification):
PPE Specification Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95/P100 Respirator (if outside hood) or Fume Hood (Class II) | Boronic acids are often low-density, electrostatic solids.[1][2] Inhalation triggers immediate mucosal irritation (H335).[2] |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders that can drift around side shields.[2] |
| Dermal (Hand) | Nitrile (Minimum 5 mil) | Latex is permeable to many organic solvents used with this compound (e.g., DMF, DMSO).[1][2] |
| Dermal (Body) | Lab Coat (High-neck, snap closure) | Prevents accumulation of dust on street clothes; snap closures allow rapid removal in emergencies.[1] |
PPE Decision Framework: Solid vs. Solution
The physical state of the reagent dictates the primary risk vector.[2] Use this decision tree to select the appropriate barrier method.
Figure 1: PPE Decision Logic based on physical state. Note the shift from inhalation protection (Solid) to permeation protection (Solution).[1]
Detailed Operational Protocols
Protocol A: Weighing & Transfer (Solid Phase)
Context: Boronic acids are notoriously "fluffy" and prone to static charge, causing them to fly off spatulas and adhere to gloves/sleeves.[2]
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun (Zerostat) on the weighing boat and spatula before touching the powder.[2] This prevents the "jumping" powder phenomenon that leads to inhalation exposure.[2]
-
Transfer: Do not dump the powder. Use a funnel with a wide bore to transfer into the reaction vessel.[2] Rinse the funnel immediately with the reaction solvent to capture adherent particles.[2]
Protocol B: Solubilization & Reaction (Solution Phase)
Context: This compound is typically dissolved in polar aprotic solvents like DMF or DMSO.[2] These solvents are skin-permeable and can carry the boronic acid through the skin barrier.[2]
-
Glove Strategy: Double-gloving is mandatory here.[2]
-
Inert Atmosphere: The aldehyde group is sensitive to oxidation.[2] Flush the headspace with Nitrogen or Argon immediately after solubilization.[2] This is a safety measure (prevents formation of acidic byproducts) and a quality control measure.[2][6]
Emergency Response & Decontamination
| Incident Type | Immediate Action | Secondary Action |
| Eye Contact | Flush for 15 minutes using an eyewash station. Hold eyelids open. | Seek medical attention.[3][4][5][6][8] Boronic acids can bond with corneal glycoproteins. |
| Skin Contact (Solid) | Brush off dry powder gently before wetting.[2] | Wash with soap and water.[2][4][5][6] Do not use ethanol (increases absorption). |
| Skin Contact (Solution) | Remove contaminated gloves/clothing immediately.[2][4][9] | Wash skin with copious soap and water.[2][4][5][6] |
| Spill (Solid) | Cover with wet paper towels to prevent dust.[2] | Scoop into a bag labeled "Hazardous Waste - Solid".[2] |
Disposal & Waste Management
Because of the Chlorine substituent on the aromatic ring, this compound must NOT be disposed of in the general organic waste stream.[1]
Figure 2: Waste stream segregation logic. The presence of the Chloro- group mandates Halogenated Waste disposal.[1]
Disposal Instructions:
-
Segregation: Collect in a container explicitly marked "Halogenated Organic Waste." Mixing this with non-halogenated solvents (like Acetone/Ethanol waste) can result in significant fines from waste disposal vendors due to the higher cost of incinerating halogenated compounds.[2]
-
Quenching: If the material is in a reactive mixture (e.g., with borohydrides), quench carefully with dilute acid/water before bottling for waste.[1][2] Ensure no gas evolution is occurring before capping the waste bottle.[2]
References
-
Fisher Scientific. (2021).[2] Safety Data Sheet: Phenylboronic acid derivatives.[2] Retrieved from [1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[2] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Respiratory Protection Standard (29 CFR 1910.134).[2] Retrieved from [1]
-
Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH.[2] (Context on stability and reactivity of formyl-boronic acids).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
